UNC2025 acts by competitively binding to the ATP-binding site of MERTK and FLT3, inhibiting their kinase activity and subsequent auto-phosphorylation [1]. This inhibition blocks oncogenic signaling pathways that promote tumor cell survival and proliferation.
This compound inhibits MERTK and FLT3, blocking downstream pro-survival signaling.
Inhibition of MERTK phosphorylation by this compound leads to reduced phosphorylation of key downstream signaling components, including STAT6, AKT, and ERK1/2 [2]. This disruption ultimately induces apoptosis, reduces proliferation, and decreases colony-forming potential in cancer cells [2].
For researchers, understanding the experimental evidence and methodologies is crucial.
This compound demonstrates potent activity in cell-based assays. The table below summarizes key cellular IC₅₀ values and functional outcomes:
| Cell Line / Sample | Assay Type | Key Finding (IC₅₀) | Functional Outcome |
|---|---|---|---|
| 697 B-ALL cells [2] [1] | MERTK phosphorylation | 2.7 nM | Inhibition of pro-survival signaling |
| MOLM-14 AML cells [1] [3] | FLT3 phosphorylation | 14 nM | Inhibition of FLT3-ITD driven signaling |
| Primary Leukemia Samples [2] | Cell viability (72-hr culture) | Median: 2.38 µM (Range: 9.0 nM to >10 µM) | 30% of samples (78/261) were sensitive |
| A549 NSCLC cells [4] | Colony formation (soft agar) | Significant inhibition at 50-300 nM | Reduction in clonogenic growth |
Detailed Protocol Example: Inhibition of MERTK Phosphorylation in 697 B-ALL Cells [2] [3]
This compound shows significant therapeutic effects in mouse models of leukemia.
In vivo workflow shows this compound therapeutic efficacy in leukemia xenograft models.
Key findings from in vivo studies include:
Table 1: Primary Targets and Potency of UNC2025 Data from cell-free kinase assays demonstrates sub-nanomolar potency against its main targets [1] [2].
| Target Kinase | IC₅₀ (nM) | Description |
|---|---|---|
| MER (MERTK) | 0.46 - 0.74 nM | A TAM family kinase; promotes cell survival, proliferation, and chemoresistance. |
| FLT3 | 0.35 - 0.80 nM | A type III RTK; key driver in Acute Myeloid Leukemia (AML), especially with ITD mutations. |
| Axl | 1.65 nM | Another TAM family kinase; inhibited with ~20-45x lower selectivity than MER [1] [3]. |
| Tyro3 | 5.83 nM | The third TAM family kinase [2]. |
| TrkA | 1.67 nM | A neurotrophin receptor kinase [2]. |
This compound functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the target kinases, thereby blocking their enzymatic activity and subsequent downstream signaling [4]. The following diagram illustrates the signaling pathways affected by this compound and the consequent biological outcomes in cancer cells.
Inhibiting MER and FLT3 blocks key oncogenic signaling pathways, leading to reduced cancer cell growth and survival.
This compound demonstrates potent activity in cellular models, effectively inhibiting kinase phosphorylation and cancer cell growth.
Table 2: Cellular Activity of this compound in Selected Assays Data compiled from multiple research studies [1] [4].
| Cell Line | Cancer Type | Assay Type / Readout | IC₅₀ / Effect |
|---|---|---|---|
| 697 B-ALL | B-cell Acute Lymphoblastic Leukemia | Inhibition of MER phosphorylation (1 hr treatment) | 2.7 nM |
| Molm-14 | Acute Myeloid Leukemia (AML) | Inhibition of FLT3 phosphorylation | 14 nM |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | Colony formation in soft agar (50-300 nM) | Dose-dependent inhibition |
| Multiple (e.g., H2228, H1299) | NSCLC | Induction of Apoptosis (300 nM, 72 hr) | Significant increase |
| J774 | Mouse Macrophage | Cell Growth Inhibition (5-day treatment) | 134 nM |
Here are the standard methodologies used to generate the data above:
Immunoblotting for Phospho-Kinase Inhibition [1] [2]:
Soft Agar Colony Formation Assay [1]:
Preclinical animal studies have validated the oral bioavailability and antitumor efficacy of this compound.
Table 3: In Vivo Efficacy of this compound in Preclinical Models Data from xenograft studies in immunocompromised mice [1] [4].
| Disease Model | Host Mouse | Dosing Regimen | Reported Outcome |
|---|---|---|---|
| 697 ALL Leukemia | NOD/SCID/gamma | 3 mg/kg, oral gavage, single dose | >90% reduction of phospho-Mer in bone marrow blasts |
| H2228 or A549 NSCLC Xenograft | Nude mice | 50 mg/kg, oral gavage, twice daily | ~70% and ~62% reduction in tumor volume, respectively |
| Patient-derived AML Xenograft | NSG mice | Not specified in detail | Induced disease regression |
A commonly used and validated formulation for animal studies is as follows [3] [2]:
The table below summarizes the key quantitative data on UNC2025's potency from biochemical and cellular assays.
| Assay Type | Target | Value | Description / Cell Line | Citation |
|---|---|---|---|---|
| Biochemical IC₅₀ | MERTK | 0.74 nM | Enzyme inhibition | [1] |
| FLT3 | 0.8 nM | Enzyme inhibition | [1] | |
| FLT3 | 0.35 nM | Enzyme inhibition | [1] | |
| MERTK | 0.46 nM | Enzyme inhibition | [1] | |
| AXL | 122 nM | Enzyme inhibition | [1] | |
| Cellular IC₅₀ | MERTK | 2.7 nM | Phosphorylation in 697 B-ALL cells | [1] [2] |
| FLT3 | 14 nM | Phosphorylation in MOLM-14 AML cells | [1] [2] | |
| Cytotoxicity IC₅₀ | - | 2.7 nM | Viability of 697 B-ALL cells | [1] |
| - | 14 nM | Viability of MOLM-14 AML cells | [1] | |
| Binding Affinity (Kᵢ) | MERTK | 0.16 nM | - | [3] |
Here are the methodologies for critical in vitro and in vivo experiments cited in the literature.
This protocol assesses this compound's ability to inhibit target phosphorylation in leukemia cell lines.
This protocol determines the functional effect of this compound on cell survival.
This describes a standard study to evaluate this compound's anti-tumor effect in vivo.
The following diagram illustrates the primary signaling pathway inhibited by this compound and the downstream effects, as described in the research [1] [3].
This compound inhibits MERTK/FLT3 activation, blocking pro-survival signaling and inducing apoptosis.
The development of UNC2025 began with its predecessor, UNC1062, a potent Mer kinase inhibitor with poor pharmacokinetic (PK) properties that limited its use in vivo [1]. The key structural change was a scaffold hop from a pyrazolopyrimidine core (UNC1062) to a pyrrolo[2,3-d]pyrimidine core (this compound) [1].
This single-atom change (replacing a nitrogen atom with a carbon) resulted in a significant improvement in solubility and overall drug metabolism and pharmacokinetics (DMPK) profile, while maintaining sub-nanomolar potency against Mer and FLT3 [1].
The table below summarizes the key structural motifs in this compound and their contribution to its activity and properties.
| Structural Feature | Role in Activity & Properties | SAR Insight |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidine core | ATP-competitive kinase binding scaffold [2] | Improved solubility and oral exposure compared to pyrazolopyrimidine core of UNC1062 [1] |
| *trans*-4-hydroxycyclohexyl group (N1 position) | Interacts with the kinase's hinge region; crucial for potency [1] | Optimal for Mer potency; substitutions compromised activity or introduced undesired hERG activity [1] |
| n-Butylamino group (C4 position) | Contributes to kinase binding and modulates physicochemical properties [1] | - |
| 4-(4-methylpiperazin-1-yl)phenyl group (C5 position) | Extends into the solvent-front region of the kinase [1] | - |
This compound is a dual Mer/FLT3 inhibitor but also potently inhibits several other kinases. The following table lists its primary kinase targets.
| Kinase Target | IC50 (nM) (Cell-Free Assay) | Notes / Other Reported IC50 Values |
|---|---|---|
| FLT3 | 0.35 [3] | Also reported as 0.8 nM [4] [2] |
| Mer | 0.46 [3] | Also reported as 0.74 nM [2] |
| Axl | 1.65 [3] | Ki = 13.3 nM; Cellular IC50 = 122 nM [5] [2] |
| TrkA | 1.67 [3] | - |
| Tyro3 | 5.83 [3] | Cellular IC50 = 301 nM [4] |
| c-Kit | 8.18 [3] | - |
Selectivity Note: While highly potent against Mer and FLT3, kinome-wide profiling revealed that at a concentration of 100 nM, this compound inhibited 66 out of 305 tested kinases by more than 50% [4]. Therefore, careful dosing is required in experimental settings to maintain selectivity [4].
The primary data for the SAR of this compound was generated using standard medicinal chemistry and pharmacology techniques [1]:
The following diagram illustrates the key stages in the discovery and preclinical development of this compound.
UNC2025 hydrochloride (CAS 2070015-17-5) is an ATP-competitive kinase inhibitor. Its core mechanism involves potently inhibiting key signaling pathways that promote cancer cell survival and proliferation [1] [2].
The diagram below illustrates the primary signaling pathway and inhibitory action of this compound:
This compound inhibits MERTK/FLT3, blocking pro-survival signaling.
Table 1: Kinase Inhibition Profile of this compound Hydrochloride [1] [2]
| Target Kinase | IC₅₀ (Cell-Free Assay) | Ki | Cellular IC₅₀ |
|---|---|---|---|
| MER | 0.74 nM | 0.16 nM | 2.7 nM |
| FLT3 | 0.8 nM | - | 14 nM |
| Axl | 122 nM | 13.3 nM | - |
| Tyro3 | 17 nM | - | - |
Table 2: Key Pharmacokinetic (PK) Parameters in Mice [1] [3] [4]
| Parameter | Value (3 mg/kg dose) | Parameter | Value (3 mg/kg dose) |
|---|---|---|---|
| Half-life (T₁/₂) | 3.8 hours | Clearance (CL) | 9.2 mL/min/kg |
| Oral Bioavailability (F) | 100% | Volume of Distribution (Vss) | - |
| Cmax (oral) | 1.6 µM | AUClast (oral) | 9.2 h·µM |
| Tmax (oral) | 0.5 hours | Solubility in Saline | High |
To help you implement this research, here are detailed methodologies for key assays.
Table 3: Summary of Key Experimental Protocols
| Assay Type | Cell Lines/Models | Typical this compound Concentration | Incubation Time | Key Outcomes |
|---|---|---|---|---|
| Immunoblotting | 697 B-ALL, Kasumi-1 AML [1] [3] | 25 - 300 nM | 1 hour | Dose-dependent decrease in p-MERTK, p-STAT6, p-AKT, p-ERK1/2 |
| Cell Viability / Apoptosis | Various ALL/AML cell lines, primary patient samples [3] | Varies (e.g., 14 nM - 10 µM) | 24 - 48 hours | Induction of apoptosis (YoPro+/PI+), reduced cell viability (MTT assay) |
| Colony Formation | A549 NSCLC, AML cell lines, primary samples [2] [3] | 50 - 300 nM | 7 - 14 days | Significant reduction in number and size of colonies |
| In Vivo Efficacy | NSG mice with 697 B-ALL or patient-derived xenografts [1] [3] | 50 - 75 mg/kg (oral) | Once or twice daily for weeks | Dose-dependent reduction in tumor burden, increased median survival |
Immunoblotting for Phospho-Protein Detection [3]
This compound shows broad therapeutic potential in preclinical models:
The following table consolidates the quantitative data on UNC2025's absorption, distribution, and potency from key preclinical studies [1] [2] [3].
| Property | Value | Experimental Context |
|---|---|---|
| Oral Bioavailability | 100% | In mice [1]. |
| Half-Life (T₁/₂) | 3.8 hours | In mice [1]. |
| Clearance (CL) | 9.2 mL/min/kg | In mice [1]. |
| Cmax | 1.6 μM | In mice, after a 3 mg/kg oral dose [3]. |
| AUClast | 9.2 h·μM | In mice, after a 3 mg/kg oral dose [3]. |
| IC₅₀ (MERTK, biochemical) | 0.46 - 0.74 nM | Cell-free assay [1] [4]. |
| IC₅₀ (FLT3, biochemical) | 0.35 - 0.8 nM | Cell-free assay [1] [4]. |
| IC₅₀ (MERTK, cellular) | 2.7 nM | In 697 B-ALL cells; inhibition of phosphorylation after 1 hr [1] [3]. |
| IC₅₀ (FLT3, cellular) | 14 nM | In MOLM-14 AML cells (FLT3-ITD positive); inhibition of phosphorylation after 1 hr [1] [3]. |
The key findings in the table above are derived from the following standardized experimental methods.
The diagram below illustrates the primary molecular mechanism of this compound and its downstream effects in leukemia cells.
This compound inhibits MERTK/FLT3 kinases, blocking pro-survival signals and inducing anti-leukemic effects.
The preclinical data demonstrates that this compound possesses a highly favorable pharmacokinetic profile, characterized by complete oral bioavailability and a half-life suitable for once-daily dosing [1]. Its potent inhibition of MERTK and FLT3, both key drivers in acute leukemias, translates to significant anti-cancer activity in vitro and in vivo, including:
These robust supporting data validate this compound as a promising clinical candidate for the treatment of acute leukemia and justify its continued development.
UNC2025 demonstrates high potency against its primary targets, with useful selectivity over other kinases.
Table 1: In Vitro Kinase Inhibition Profile of this compound [1] [2] [3]
| Target Kinase | Biochemical Assay IC₅₀ (nM) | Cellular Assay IC₅₀ (nM) | Assay Description |
|---|---|---|---|
| MER (MERTK) | 0.46 - 0.74 | 2.7 | Inhibition of MER phosphorylation in 697 B-ALL cells [4] [2] [3] |
| FLT3 | 0.35 - 0.80 | 14 | Inhibition of FLT3 phosphorylation in Molm-14 AML cells [2] [3] [5] |
| Axl | 1.65 - 14 | 122 | EGF-induced assays in 32D cells expressing EGFR-AXL fusion proteins [1] [2] [5] |
| Tyro3 | 5.83 - 17 | 301 | EGF-induced assays in 32D cells expressing EGFR-TYRO3 fusion proteins [1] [2] [5] |
| TrkA | 1.67 | Information Missing | Cell-free kinase assay [3] |
| TrkC | 4.38 | Information Missing | Cell-free kinase assay [3] |
Selectivity Notes: Profiling against 305 kinases shows this compound is highly selective for MER and FLT3. At a concentration of 100 nM, it inhibits only 66 kinases by more than 50%, confirming its pharmacologically useful selectivity profile [1] [5].
To evaluate this compound potency in vitro, researchers employ several standard functional assays.
Table 2: Summary of Key In Vitro Functional Assays [4] [2] [3]
| Assay Type | Cell Lines | Typical this compound Concentration | Incubation Time | Key Readout |
|---|---|---|---|---|
| Immunoblot (Phospho-Inhibition) | 697 B-ALL, Kasumi-1 AML | 2 - 300 nM | 1 hour | Decrease in phosphorylated MER, FLT3, and downstream signals (STAT6, AKT, ERK1/2) [4] |
| Colony Formation Assay | A549 NSCLC, Molm-14 AML | 50 - 300 nM | 2 weeks | Reduction in the number and size of colonies in soft agar or methylcellulose [2] [3] |
| Viability/Apoptosis Assay | Various ALL and AML lines | Varies (e.g., 12-point dilution) | 24 - 72 hours | Induction of apoptosis (YO-PRO-1/PI staining), reduction in viable cell number (MTT assay) [4] |
This protocol assesses this compound's ability to block target kinase activation in cells.
This assay measures the long-term clonogenic survival and proliferative capacity of cancer cells after this compound treatment.
This compound is an ATP-competitive inhibitor that binds to the kinase domain of its targets, blocking phosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways [5].
The diagram below illustrates the signaling pathways affected by this compound and the logical flow for experimentally verifying its activity.
UNC2025 primarily acts as a highly potent dual inhibitor of the receptor tyrosine kinases MER (IC₅₀ = 0.74 nM) and FLT3 (IC₅₀ = 0.8 nM). It exhibits significant selectivity, being about 20-fold more selective for MER and FLT3 over other kinases in the same TAM family (Axl and Tyro3) [1] [2]. The following diagram illustrates its mechanism of action and downstream effects.
This compound inhibits MER and FLT3, blocking downstream survival and proliferation signals.
The following table summarizes the potency (IC₅₀) of this compound against its primary and secondary kinase targets [1] [2].
| Kinase Target | IC₅₀ Value | Biological Context / Cell Line |
|---|---|---|
| MER | 0.74 nM | In vitro kinase assay |
| FLT3 | 0.8 nM | In vitro kinase assay |
| Axl | 14 nM | In vitro kinase assay |
| Tyro3 | 17 nM | In vitro kinase assay |
| TRKA | 5.75 nM | In vitro kinase assay |
| TRKC | 5.83 nM | In vitro kinase assay |
| c-Kit | 8.18 nM | In vitro kinase assay |
| MET | 364 nM | In vitro kinase assay |
| Cellular p-MER | 2.7 nM | 697 B-ALL cells |
| Cellular p-FLT3 | 14 nM | Molm-14 AML cells (Flt3-ITD+) |
This table outlines the favorable drug metabolism and pharmacokinetics (DMPK) properties of this compound in mice, which underpin its efficacy in oral dosing regimens [2].
| Parameter | Value | Administration Route & Dose |
|---|---|---|
| Clearance | 9.2 mL/min/kg | Intravenous (3 mg/kg) |
| Half-life (T₁/₂) | 3.8 hours | Intravenous (3 mg/kg) |
| Oral Bioavailability (%F) | ~100% | Oral (3 mg/kg) |
| Time to Max Concentration (Tₘₐₓ) | 0.50 hours | Oral (3 mg/kg) |
| Max Concentration (Cₘₐₓ) | 1.6 µM | Oral (3 mg/kg) |
| Area Under Curve (AUCₗₐₛₜ) | 9.2 h·µM | Oral (3 mg/kg) |
To help you implement these key assays, here are detailed methodologies from the research.
This protocol is used to measure the inhibition of MER or FLT3 phosphorylation in cell lines [2].
This quantitative chemoproteomic method assesses the selectivity of this compound across hundreds of kinases in a native cell lysate [2].
These steps are used to evaluate the antitumor activity of this compound in mouse models [3] [2].
The discovery of UNC2025 was driven by the need for a potent and selective MERTK inhibitor with suitable drug metabolism and pharmacokinetics (DMPK) properties for in vivo studies [1].
The table below summarizes the key improvements in the pharmacokinetic profile of this compound compared to its predecessor [1]:
| Property | UNC1062 | This compound |
|---|---|---|
| Oral Bioavailability (F%) | 0.3% | 8.4% |
| IV Clearance (mL/min/kg) | 30 | 70 |
| Half-life (hours, IV) | 2.3 | 0.23 |
| Cmax (μM, oral) | 0.013 | 0.16 |
This compound is characterized as a potent dual inhibitor of MERTK and FLT3, with additional activity against a select set of other kinases [2] [3].
The table below summarizes its inhibitory activity (IC₅₀) against its primary and key secondary targets [2] [3]:
| Target Kinase | IC₅₀ (nM) | Primary Biological Relevance |
|---|---|---|
| FLT3 | 0.35 - 0.8 | Oncogenic driver in Acute Myeloid Leukemia (AML) |
| MERTK | 0.46 - 0.74 | Promotes survival, proliferation, and chemoresistance in leukemia and solid tumors |
| Axl | 1.65 | TAM family kinase; involved in cancer and immune regulation |
| TrkA | 1.67 | Involved in neuronal development and some cancers |
| Tyro3 | 5.83 | TAM family kinase |
| c-Kit | 8.18 | Stem cell factor receptor; implicated in cancers |
Mechanistically, this compound acts as an ATP-competitive kinase inhibitor. By binding to the ATP-binding pocket of MERTK and FLT3, it blocks their phosphorylation (activation) and subsequent downstream pro-survival signaling cascades, such as the STAT, AKT, and ERK pathways [4]. This inhibition leads to reduced cancer cell proliferation, induction of apoptosis (programmed cell death), and decreased colony-forming capacity [4].
The following diagram illustrates the signaling pathway and inhibitory mechanism of this compound:
This compound inhibits MERTK and FLT3 activation, blocking pro-survival signaling and inducing cancer cell death.
Key experiments validating this compound's efficacy are detailed below.
The primary and emerging research applications for this compound are summarized below.
| Application Area | Key Findings and Potential | Reference(s) |
|---|---|---|
| Acute Leukemia | Induces apoptosis; inhibits proliferation in MERTK+ AML/ALL cell lines and patient samples (∼30% of 261 samples sensitive); reduces tumor burden, extends survival (2-fold increase) in xenografts; synergizes with methotrexate. | [4] [5] |
| Solid Tumors | Inhibits colony formation in NSCLC cell lines (A549, H2228); inhibits MERTK signaling, induces apoptosis, and reduces tumor growth in xenograft models. | [2] [4] |
| Antithrombotic Therapy | Decreases platelet activation and stable thrombus formation; protects from pulmonary embolism/arterial thrombosis without increasing bleeding time; synergistic with ADP receptor antagonists (e.g., P2Y12 inhibitors). | [6] |
| Fibrosis | Alleviates intestinal fibrosis in mouse colitis models by inhibiting the MerTK/ERK/TGF-β1 pathway in macrophages; potential for treating Crohn's disease strictures. | [7] |
UNC2025 is an orally active small-molecule inhibitor that targets the receptor tyrosine kinases MER (MERTK) and FLT3 with sub-nanomolar potency [1] [2]. Its high oral bioavailability and favorable pharmacokinetic (PK) profile make it a valuable tool for preclinical in vivo studies, especially in oncology research focusing on acute leukemias and solid tumors [2] [3].
The table below summarizes the core in vivo physicochemical and PK properties of this compound:
| Property | Value / Description |
|---|---|
| Primary Targets (IC₅₀) | MER (0.46 nM), FLT3 (0.35 nM) [4] |
| Oral Bioavailability (F%) | ~100% in mice [3] |
| Half-Life (T₁/₂) | 3.8 hours in mice [3] |
| In Vivo Formulation | 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline [4] |
| Typical Storage | -20°C (as a powder); prepared working solutions should be used immediately [4] |
The following table consolidates key dosing information from various efficacy studies conducted in mouse models.
| Disease Model | Dosage & Regimen | Key Efficacy Findings | Citation |
|---|---|---|---|
| 697 B-ALL Xenograft (NSG mice) | 3 mg/kg, once daily, oral gavage | Inhibition of Mer phosphorylation in bone marrow blasts (pharmacodynamic study) [1] | |
| 697 B-ALL Xenograft (NSG mice) | 3 mg/kg, once daily, oral gavage | Dose-dependent decrease in tumor burden; ~2x increase in median survival [3] | |
| Patient-Derived AML Xenograft (NSG/NSGS mice) | 3 mg/kg, once daily, oral gavage | Significant therapeutic effect; induction of disease regression [3] | |
| Combination with Methotrexate (Leukemia models) | 3 mg/kg, this compound (oral) + variable dose Methotrexate (i.p.) | Increased sensitivity to methotrexate; enhanced anti-leukemic effect [3] [5] | |
| H2228 or A549 Solid Tumor Xenografts | 50 mg/kg, oral administration | Inhibition of tumor growth [6] |
This is a validated protocol for preparing a stable formulation suitable for oral gavage in mice [4].
Materials:
Procedure:
This protocol assesses the target engagement of this compound in vivo by measuring the inhibition of MER phosphorylation (pMER) in target tissues [1] [3].
Animal Model: NOD/SCID/gamma (NSG) mice transplanted with MER-expressing leukemia cells (e.g., 697 B-ALL) via tail vein injection. Dosing: A single oral dose of this compound (e.g., 3 mg/kg) or vehicle control is administered after leukemia is established (e.g., 14 days post-transplant). Tissue Collection: At predetermined time points post-dosing (e.g., 1-24 hours), animals are euthanized, and bone marrow is collected. Analysis:
The following diagram illustrates the mechanism of action of this compound and the workflow for key in vivo experiments, integrating the information from the protocols above.
UNC2025 is a potent, orally bioavailable small-molecule inhibitor primarily targeting the MER and FLT3 receptor tyrosine kinases [1] [2]. It is used in preclinical research for acute leukemias and solid tumors, where it inhibits pro-survival signaling, induces apoptosis, and reduces colony formation [1].
The table below summarizes the core biochemical and cellular characteristics of this compound:
| Parameter | Description / Value | References |
|---|---|---|
| Primary Targets (IC₅₀) | MER (0.46 - 0.74 nM), FLT3 (0.35 - 0.8 nM) | [3] [4] |
| Secondary Targets (IC₅₀) | AXL (~1.65 nM), TRKA (~1.67 nM), Tyro3 (~17 nM) | [3] [4] |
| Cellular Activity (pMER IC₅₀) | 2.7 nM (in 697 B-ALL cells) | [1] [3] |
| Typical In Vitro Concentration Range | 2 - 300 nM (highly dependent on assay and cell line) | [1] [3] [4] |
| Common Solvents | DMSO (up to 100 mg/mL stock), Ethanol (up to 60 mg/mL) | [3] [4] |
| Aqueous Formulation | Homogeneous suspension in 0.5% Carboxymethylcellulose Sodium (CMC-Na) | [3] [4] |
Here are detailed methodologies for key experiments using this compound, as described in the literature.
This protocol assesses the direct target engagement and biochemical efficacy of this compound [1].
These assays determine the long-term functional consequences of MERTK inhibition on cell growth [1].
A. MTT Reduction Assay
B. Soft Agar Colony Formation Assay
This protocol quantifies this compound-induced cell death and cell cycle arrest [1].
The following diagram illustrates the logical workflow and key decision points for these core in vitro experiments.
For a successful experiment, keep the following points in mind:
This compound is a potent, ATP-competitive, and orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases MER (MERTK) and FLT3. Its development addressed the need for selective kinase inhibitors with favorable drug metabolism and pharmacokinetic (DMPK) properties for preclinical investigation and therapeutic development. This compound demonstrates subnanomolar potency against both MER (IC₅₀ = 0.74 nM) and FLT3 (IC₅₀ = 0.8 nM), with approximately 20-fold selectivity over related TAM family kinases Axl (IC₅₀ = 14-122 nM) and Tyro3 (IC₅₀ = 17-301 nM). This balanced activity profile makes it particularly valuable for investigating malignancies where both targets are relevant, especially acute leukemias and solid tumors exhibiting MER dependency. [1] [2] [3]
The compound was developed through structural optimization of earlier inhibitors to improve pharmacokinetic properties while maintaining potent target inhibition. This optimization yielded a molecule with excellent oral bioavailability (100% in mice), low clearance, and sufficient solubility for in vivo administration, enabling robust preclinical evaluation. This compound has demonstrated significant anti-tumor efficacy in multiple xenograft models, inhibiting phosphorylation of MER and FLT3 in bone marrow leukemic blasts and reducing tumor burden. These properties establish this compound as both a valuable chemical probe for investigating MER/FLT3 biology and a promising candidate for further therapeutic development. [1] [4]
Table 1: Fundamental chemical properties of this compound
| Property | Value | Notes | |--------------|-----------|-----------| | Molecular Formula | C₂₈H₄₀N₆O (free base) | [3] [5] | | Molecular Weight | 476.66 g/mol (free base) | [3] [5] | | CAS Number | 1429881-91-3 (free base) 2070015-17-5 (HCl salt) | [2] [5] | | Chemical Structure | Pyrrolo[2,3-d]pyrimidine-based scaffold | [1] | | Purity | >99% | Typically supplied at high purity for research | [2] |
Table 2: Solubility profile of this compound in various solvents
| Solvent | Solubility | Concentration | Notes | Source |
|---|---|---|---|---|
| DMSO | High | 100 mg/mL (209.79 mM) | Hygroscopic DMSO impacts solubility; use fresh, dry DMSO | [5] |
| DMSO | High | 23.85-100 mg/mL | Varies by batch and measurement conditions | [2] [3] |
| Water | Insoluble | <1 mg/mL | Requires formulation for in vivo use | [3] [5] |
| Ethanol | Moderate | 8-60 mg/mL | Varies by concentration and temperature | [2] [3] |
| In Vivo Formulations | Good (with appropriate formulation) | 1.25-5 mg/mL | See Section 5.2 for formulation details | [2] |
The solubility characteristics of this compound make it particularly amenable to in vitro experimentation, where high-concentration stock solutions in DMSO can be prepared and diluted into aqueous assay systems. The significant difference between its solubility in DMSO versus aqueous solutions underscores the importance of proper solvent systems for different experimental applications. [2] [3] [5]
Principle: Preparing high-concentration stock solutions in DMSO preserves compound integrity and enables accurate dilution for various experimental applications while maintaining solvent concentrations below levels that cause cellular toxicity.
Materials:
Procedure:
Troubleshooting:
Table 3: Recommended storage conditions for this compound
| Form | Temperature | Stability | Notes | |----------|----------------|---------------|-----------| | Powder | -20°C | 3 years | Desiccate; protect from light | [5] | | Powder | 4°C | 2 years | Desiccate; short-term storage | [5] | | DMSO Stock Solution | -80°C | 2 years | Avoid repeated freeze-thaw cycles (<5 recommended) | [5] | | DMSO Stock Solution | -20°C | 1 year | Aliquoting strongly recommended | [5] | | Aqueous Working Solutions | 4°C | 1 week | Formulation-dependent; use fresh when possible | [2] |
Principle: this compound inhibits MER and FLT3 kinase activity, reducing phosphorylation of target proteins and downstream signaling components. This protocol assesses target engagement and pathway modulation in cellular systems.
Materials:
Procedure:
Expected Results:
Principle: this compound inhibits survival and proliferation pathways in MER/FLT3-dependent cells, reducing viability and clonogenic potential.
Materials:
Procedure: Viability Assay (MTT/ATP):
Clonogenic Assay:
Apoptosis/Cell Cycle Analysis:
Expected Results:
The following diagram illustrates the key signaling pathways affected by this compound treatment and the subsequent phenotypic outcomes in target cells:
Diagram 1: this compound mechanism of action and cellular effects. This compound potently inhibits MER and FLT3 tyrosine kinases, reducing phosphorylation of downstream signaling components including STAT6, AKT, ERK, and mTOR. These molecular effects induce multiple phenotypic outcomes including apoptosis, cell cycle arrest, senescence, and polyploidy in target cells. [1] [4] [6]
Table 4: Pharmacokinetic parameters of this compound in mice
| Parameter | Value | Administration | Notes | Source |
|---|---|---|---|---|
| Oral Bioavailability | 100% | 3 mg/kg | Exceptional absorption | [4] [5] |
| Half-life (T₁/₂) | 3.8 hours | 3 mg/kg | Favorable for daily dosing | [4] [5] |
| Clearance | 9.2 mL/min/kg | 3 mg/kg | Low clearance | [5] |
| Cmax | 1.6 μM | 3 mg/kg, oral | Peak plasma concentration | [5] |
| AUClast | 9.2 h·μM | 3 mg/kg, oral | Exposure metric | [5] |
| Tmax | 0.5 hours | 3 mg/kg, oral | Rapid absorption | [5] |
Principle: Develop stable, bioavailable formulations of this compound for in vivo administration that maximize exposure while maintaining compound stability and tolerability.
Materials:
Procedure for Homogeneous Suspension (CMC-Na):
Procedure for Clear Solution (PEG300/Tween-80):
Dosing Regimen:
Principle: Evaluate anti-tumor activity of this compound in xenograft models representing MER/FLT3-driven malignancies.
Materials:
Procedure:
Expected Results:
DMSO Quality Impact: The solubility of this compound in DMSO is significantly affected by water content. Hygroscopic DMSO can absorb moisture from the atmosphere, reducing dissolution efficiency and potentially compromising compound stability. Always use freshly opened, anhydrous DMSO for stock solution preparation. [5]
Solubility Verification Method:
Troubleshooting Poor Solubility:
Target Engagement Verification: Always include functional validation of this compound activity in your experimental system through assessment of MER/FLT3 phosphorylation and downstream signaling components (STAT6, AKT, ERK1/2). The cellular IC₅₀ for MER phosphorylation inhibition is approximately 2.7 nM, providing a benchmark for expected activity. [4] [5]
Selectivity Considerations: While this compound demonstrates good selectivity for MER and FLT3 over other TAM family kinases, at higher concentrations (>100 nM) it may inhibit additional kinases including AXL, TRKA, TRKC, and others. Include appropriate controls and consider complementary genetic approaches (e.g., siRNA) to confirm on-target effects. [1] [2] [7]
Positive Controls: When available, include known MER/FLT3-dependent cell lines (e.g., 697 B-ALL for MER, Molm-14 for FLT3) as positive controls for inhibitor activity, particularly when working with novel model systems. [4] [3]
This compound represents a valuable tool compound for investigating MER and FLT3 biology in preclinical models. Its favorable solubility profile in DMSO enables straightforward preparation of concentrated stock solutions for in vitro applications, while well-established in vivo formulation protocols support robust pharmacokinetic and efficacy studies. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for employing this compound across a range of experimental applications, from basic molecular studies to complex in vivo therapeutic assessments. Proper attention to solubility characteristics, formulation parameters, and functional validation will ensure reliable and reproducible results in exploring the roles of MER and FLT3 in cancer biology and therapy.
UNC2025 is a potent, ATP-competitive, and orally bioavailable dual inhibitor of the MER and FLT3 receptor tyrosine kinases. It demonstrates high selectivity for MER and FLT3 over other kinases like AXL and Tyro3, making it a valuable tool for investigating acute leukemia and related pathologies [1] [2] [3].
Chemical Properties & Solubility
| Property | Detail |
|---|---|
| Free Base CAS No. | 1429881-91-3 [1] [2] [4] |
| Hydrochloride Salt CAS No. | 2070015-17-5 [3] [5] |
| Molecular Formula (Free Base) | C₂₈H₄₀N₆O [1] [2] |
| Molecular Weight (Free Base) | 476.66 g/mol [1] [2] |
| Molecular Weight (HCl Salt) | 513.12 g/mol [3] [5] |
| Appearance | White to light yellow powder [2] [4] |
| Recommended Storage | Desiccate at -20°C [2] [4] |
Stock Solution Preparation
| Solvent | Solubility | Preparation Notes |
|---|---|---|
| DMSO | 100 mg/mL (209.79 mM) [1] | Use fresh, moisture-absorbing DMSO to maintain solubility. Vortex or use a warm water bath (37°C) to aid dissolution [1] [4]. |
| Ethanol | 60 mg/mL [1] | - |
| Water | Insoluble [1] | The HCl salt form has improved water solubility (55 mg/mL) [5]. |
Preparation Protocol
In Vitro Biological Activity
| Parameter | Detail |
|---|---|
| IC₅₀ (MER, cell-free) | 0.35 - 0.74 nM [1] [2] [3] |
| IC₅₀ (FLT3, cell-free) | 0.35 - 0.8 nM [1] [2] [3] |
| IC₅₀ (AXL, cell-free) | 1.65 - 14 nM [1] [3] |
| IC₅₀ (pMER in 697 cells) | 2.7 nM [2] |
| IC₅₀ (pFLT3 in Molm-14 cells) | 14 nM [2] |
| Cytotoxicity (697 cells) | IC₅₀ = 2.7 nM [2] |
| Cytotoxicity (MOLM-14 cells) | IC₅₀ = 14 nM [2] |
In Vivo Pharmacokinetics (Mouse, 3 mg/kg oral dose)
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~100% [2] [5] |
| Half-life (t₁/₂) | 3.8 hours [2] [5] |
| Time to Cmax (Tmax) | 0.5 hours [2] [5] |
| Max Concentration (Cmax) | 1.6 µM [2] [5] |
| Area Under Curve (AUC last) | 9.2 h·µM [2] [5] |
Detailed Experimental Protocols
In Vitro: Inhibition of Kinase Phosphorylation (Western Blot)
In Vitro: Platelet Aggregation Assay
In Vivo: Anti-tumor Efficacy Study
In Vivo: Anti-thrombotic Models
This compound potently inhibits the TAM family kinases (TYRO3, AXL, MERTK) and FLT3. In platelets, the GAS6/TAM signaling axis is a key amplifier of stable platelet aggregation. When GAS6 binds to TAM receptors, it triggers dimerization, autophosphorylation, and activates downstream pathways like PI3K-AKT and SRC, leading to integrin activation and stable thrombus formation. By inhibiting MERTK, this compound blocks this pathway, decreasing platelet activation and thrombus stability without increasing bleeding times in models [6]. In leukemia, inhibition of oncogenic drivers MER and FLT3 suppresses downstream survival signals like STAT6, AKT, and ERK1/2, inducing cell death [2].
UNC2025 is a potent, ATP-competitive, and orally bioavailable small-molecule inhibitor that primarily targets the receptor tyrosine kinases MERTK and FLT3 [1] [2]. Its development aimed to improve upon previous inhibitors with poor pharmacokinetic properties, resulting in a compound with high oral bioavailability and favorable in vivo stability [3].
The colony formation assay (CFA), or clonogenic assay, evaluates a single cell's ability to proliferate into a large colony (typically ≥50 cells), reflecting its long-term growth and reproductive capacity [4]. In the context of this compound, this assay is crucial for demonstrating the compound's ability to impair the clonogenic potential of leukemia cells, thereby revealing its therapeutic impact on cancer survival and proliferation [1].
This compound exerts its effects by potently inhibiting the kinase activity of MERTK and FLT3. This inhibition leads to the disruption of pro-survival signaling pathways, ultimately inducing apoptosis and reducing proliferation in susceptible cancer cells.
The following diagram illustrates the signaling pathways targeted by this compound and the subsequent cellular effects in leukemia cells.
This protocol is adapted from methods used in preclinical studies with this compound [1] and standard colony formation assay principles [4].
The entire experimental process, from cell preparation to data analysis, is visualized in the following workflow.
Cell Preparation and Pre-treatment
Cell Seeding in Semi-Solid Medium
Incubation
Fixing, Staining, and Counting
The table below summarizes quantitative data from studies utilizing this compound in functional assays.
Table 1: In Vitro Efficacy of this compound in Functional Assays
| Cell Line / Sample | Assay Type | This compound Concentration / IC₅₀ | Key Outcome |
|---|---|---|---|
| 697 B-ALL cells [2] | MERTK Phosphorylation Inhibition (WB) | IC₅₀ = 2.7 nM | Potent inhibition of target phosphorylation within 1 hour. |
| MOLM-14 cells [2] | FLT3 Phosphorylation Inhibition (WB) | IC₅₀ = 14 nM | Effective inhibition of FLT3-ITD phosphorylation. |
| Primary Leukemia Patient Samples [1] | Cell Viability (72 hrs) | Median IC₅₀ = 2.38 µM (Range: 9.0 nM to >10 µM) | ~30% of primary samples (78/261) were sensitive. |
| MERTK-expressing patient sample [2] | Colony Formation (48 hrs) | 14 nM – 10 µM | Inhibited colony-forming potential with a 20-fold higher sensitivity in leukemia blasts vs. normal cells. |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Administration |
|---|---|---|
| Half-life (T₁/₂) | 3.8 hours | Oral [1] |
| Oral Bioavailability (%F) | ~100% | Oral [1] |
| Clearance (CL) | 9.2 mL/min/kg | Intravenous [1] |
| Maximum Concentration (Cmax) | 1.6 µM | 3 mg/kg, Oral [2] |
This compound is a potent and selective inhibitor of MERTK and FLT3 with demonstrated efficacy in colony formation assays. The protocols and data provided here serve as a robust foundation for researchers to investigate the anti-leukemic effects of this compound in a preclinical setting, supporting its continued development as a promising therapeutic agent.
The following table summarizes how UNC2025 was used in a key preclinical study, which can serve as a reference for your own experimental design [1].
| Aspect | Details from Literature |
|---|---|
| Compound | This compound (a first-in-class, small-molecule inhibitor of MERTK) [1] |
| Reported Use in WB | Used to treat cells prior to lysis to study MERTK inhibition; not a component of the SDS-PAGE or blotting process itself [1]. |
| Treatment Concentration | Studies used a range of 1 nM to 1000 nM for cell treatment [1]. |
| Treatment Duration | Cells were treated for one hour in complete growth medium prior to lysis [1]. |
| Primary Objective | To inhibit MERTK phosphorylation and its downstream pro-survival signaling (e.g., AKT, ERK) [1]. |
| Key Findings from WB | This compound treatment reduced levels of phosphorylated MERTK, pAKT, and pERK, and increased markers of apoptosis (e.g., cleaved PARP) [1]. |
This protocol integrates standard Western blot steps [2] [3] [4] with the specific application of treating cells with a small molecule inhibitor like this compound [1].
The following diagram, generated using DOT language, illustrates the signaling pathway inhibited by this compound and the expected outcomes observed in a Western blot.
This diagram illustrates the core mechanism of MERTK inhibition by this compound. The binding of its ligand Gas6 leads to MERTK phosphorylation (pMERTK), initiating pro-survival signaling that suppresses apoptosis [1]. This compound inhibits this pathway by reducing MERTK phosphorylation, thereby diminishing survival signals and inducing programmed cell death. Western blots in this compound-treated cells typically show reduced pMERTK, pAKT, and pERK, alongside increased markers of apoptosis like cleaved PARP [1].
This compound is a potent, orally bioavailable small-molecule inhibitor that primarily targets the MER tyrosine kinase (MERTK) and also exhibits strong activity against FLT3 [1] [2] [3]. MERTK is ectopically expressed in a high percentage of acute leukemias (30-50% of ALL and over 80% of AML), where it promotes tumor cell survival and proliferation. The dysregulation of these kinases makes them compelling therapeutic targets for blood cancers [1].
The core therapeutic action of this compound is to induce apoptosis in MERTK-expressing leukemia cells. It achieves this by potently inhibiting pro-survival signaling pathways, ultimately leading to reduced cell proliferation and increased programmed cell death [4] [1].
The diagram below illustrates the proposed mechanism by which this compound induces apoptosis and a generalized workflow for conducting the apoptosis assay.
The table below summarizes key quantitative data for this compound, which is crucial for experimental design and understanding its potency.
| Parameter | Value | Experimental Context |
|---|---|---|
| IC50 (MERTK) | 0.46 - 0.74 nM | In vitro enzymatic assay [2] |
| IC50 (FLT3) | 0.35 - 0.8 nM | In vitro enzymatic assay [2] |
| IC50 (MERTK in cells) | 2.7 nM | 697 B-ALL cell line [1] [2] |
| Selectivity (vs. AXL) | ~20-fold | Ki values: MERTK 0.16 nM; AXL 13.3 nM [1] [3] |
| In Vivo Efficacy (Mouse) | 3 mg/kg | Oral gavage, once daily [1] [2] |
| Patient Sample Sensitivity | ~30% (78/261) | Primary leukemia samples; prevalent in AML, T-ALL, M0-AML [4] [1] |
This protocol is adapted from the methods used in the primary reference material to detect this compound-induced apoptosis in leukemia cell lines using YO-PRO-1 and Propidium Iodide (PI) staining [1].
1. Reagents and Materials
2. Cell Culture and Treatment
3. Cell Staining and Analysis
4. Data Interpretation
This document provides a consolidated guide for researching this compound. The protocols outlined here, centered on a robust flow cytometry-based apoptosis assay, can be directly applied to validate the compound's efficacy in your laboratory models, particularly in MERTK-expressing leukemia.
The tables below summarize the core methodologies and quantitative findings from key preclinical studies utilizing UNC2025 in mouse xenograft models.
Table 1: Model Systems and Treatment Protocols
| Model Type | Cell Lines / Patient Samples | Mouse Strain | Dosing Regimen | Key Experimental Endpoints |
|---|
| Leukemia Models | 697 B-ALL cells, NOMO-1 AML cells, primary AML patient samples [1] | NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or NOD.Cg-Prkdcscid Il2rgtm1Wjl Tg(CMV-IL3,CSF2,KITLG)1Eav/MloySzJ (NSGS) [1] | This compound: Administered orally once daily at 10 ml/kg [1]. Methotrexate (for combo): 5 ml/kg via intraperitoneal injection [1]. | - Tumor burden (via bioluminescence imaging for luciferase-expressing cells) [1].
Table 2: Key Quantitative Findings from In Vivo Studies
| Study Model | Treatment | Key Findings |
|---|
| Leukemia Xenografts [1] | this compound (monotherapy) | - Dose-dependent decrease in tumor burden.
The following diagrams illustrate the molecular mechanism of this compound and a generalized workflow for conducting the xenograft studies.
Diagram 1: Mechanism of this compound Action. This compound potently inhibits MERTK kinase activity, blocking pro-survival signaling pathways and leading to apoptosis and reduced proliferation in cancer cells [1].
Diagram 2: In Vivo Leukemia Xenograft Workflow. General workflow for evaluating this compound efficacy in leukemia xenograft models, from cell inoculation to data analysis [1].
Table 1: Key characteristics of UNC2025
| Property | Description |
|---|---|
| Primary Targets | MERTK (MER), FLT3 (Fms-like tyrosine kinase 3) [1] [2] |
| Mechanism of Action | Potent, ATP-competitive small-molecule tyrosine kinase inhibitor (TKI) [3] |
| Oral Bioavailability | ~100% in mice [3] |
| Half-life (in mice) | Approximately 3.8 hours [3] |
| Key Pharmacodynamic Effect | Inhibits target phosphorylation (e.g., phospho-MER) in bone marrow leukemic blasts after oral dosing [1] [4] |
Table 2: Quantitative inhibitory profile (IC₅₀) of this compound
| Kinase Target | IC₅₀ (nM) | Relevance to Disease |
|---|---|---|
| MER | 0.46 - 0.74 nM [1] [2] | Oncogenesis in leukemia, NSCLC; platelet activation [4] [5] |
| FLT3 | 0.35 - 0.8 nM [1] [2] | Driver in ~30% of AMLs (especially ITD mutations) [3] |
| Axl | 1.65 nM [1] [2] | TAM family kinase; next most potently inhibited after MER/FLT3 [3] |
| TrkA | 1.67 nM [1] [2] | - | Tyro3 | 5.83 nM [2] | TAM family kinase [3] |
This compound exerts its effects by inhibiting the kinase activity of MERTK and FLT3, which blocks their downstream pro-survival and proliferative signaling pathways [4].
The following protocols are compiled from key studies demonstrating this compound's pharmacodynamic effects [1] [4].
This protocol assesses this compound's ability to inhibit basal and stimulated MERTK phosphorylation in leukemia cell lines.
Key Steps:
This protocol evaluates this compound's ability to inhibit its targets and produce therapeutic effects in a live animal model.
Key Steps:
Table 3: In vivo dosing and formulation summary
| Parameter | Specification |
|---|---|
| Common Dose (PD/Therapy) | 3 mg/kg, once daily [1] |
| High Dose (Sustained Inhibition) | 30 mg/kg, twice daily [6] |
| Route | Oral gavage |
| Typical Vehicle | Saline (high solubility) [3] |
| Model Organism | NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice [1] [4] |
The following diagram outlines a logical workflow for a complete pharmacodynamic study, integrating the protocols described above.
I hope these detailed application notes and protocols provide a solid foundation for your research on this compound. The robust pharmacodynamic data and well-established protocols support its continued investigation as a targeted therapeutic agent.
This compound is a highly potent, orally bioavailable small-molecule inhibitor targeting the receptor tyrosine kinases MER (MERTK) and FLT3, which demonstrates promising therapeutic potential particularly in hematological malignancies. This pyrrolo[2,3-d]pyrimidine-based compound was developed through strategic medicinal chemistry optimization to address the poor pharmacokinetic properties of its predecessor, UNC1062, while maintaining exceptional potency against both primary targets. MER tyrosine kinase is ectopically expressed in 30-50% of acute lymphoblastic leukemias (ALL) and over 80% of acute myeloid leukemias (AML), making it a compelling therapeutic target. Similarly, FLT3 is a well-characterized therapeutic target in AML, with activating mutations occurring in approximately 30% of adult AML cases. The dual inhibitory profile of this compound against these clinically relevant targets positions it as a valuable chemical probe and investigational therapeutic agent.
The compound exhibits sub-nanomolar potency in biochemical assays, with Kᵢ values of 0.16 nM for MERTK and comparable activity against FLT3. In cellular systems, this compound demonstrates low nanomolar activity, with IC₅₀ values of 2.7 nM for MERTK and 14 nM for FLT3. This compound possesses pharmacokinetic properties suitable for in vivo studies, including low clearance, a 3.8-hour half-life in mice, 100% oral bioavailability, and high solubility in saline. These favorable drug-like properties enable comprehensive preclinical investigation and support its use as a tool compound for elucidating MERTK and FLT3 biology in both in vitro and in vivo models.
This compound functions as an ATP-competitive inhibitor that binds to the kinase domain of its primary targets, effectively blocking phosphorylation and subsequent downstream signaling. Comprehensive kinome-wide profiling against 305 kinases reveals that this compound exhibits significant selectivity for MERTK and FLT3 within the tyrosine kinase family. At a concentration of 100 nM (>100-fold over the MERTK IC₅₀), this compound inhibits only 66 of 305 kinases by >50%, demonstrating considerable selectivity compared to earlier generation kinase inhibitors. The compound shows >45-fold selectivity for MERTK relative to AXL, the next most potently inhibited kinase (Kᵢ = 13.3 nM and IC₅₀ = 122 nM).
Table 1: Quantitative Kinase Inhibition Profile of this compound
| Kinase Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Clinical Relevance |
|---|---|---|---|
| MERTK | 0.74 - 0.93 | 2.7 - 5.4 | ALL, AML, solid tumors |
| FLT3 | 0.69 - 0.80 | 14 | AML (30% with mutations) |
| AXL | 14 - 29 | 122 | Secondary target |
| TYRO3 | 17 - 37 | 301 | Secondary target |
| Other Kinases | >100 (majority) | >100 (majority) | Off-target effects |
The selectivity profile of this compound makes it particularly suitable for investigating MERTK and FLT3 biology in cellular models and animal studies, though researchers should remain cognizant of potential off-target effects at higher concentrations, particularly against AXL and TYRO3.
The molecular design of this compound incorporates a pyrrolo[2,3-d]pyrimidine scaffold that significantly improved solubility and pharmacokinetic properties compared to the original pyrazolopyrimidine-based lead compound. Structural modifications focused on maintaining potent inhibition while addressing metabolic clearance pathways, resulting in a compound with a lower melting point (215-216°C) and enhanced solubility in DMPK formulations. The structure-activity relationship (SAR) analysis determined that a trans-4-hydroxycyclohexyl group at the N1 position was optimal for maintaining Mer potency while avoiding undesired hERG activity. These strategic modifications yielded a compound with excellent oral exposure (8.4% bioavailability in mice) and suitable pharmacokinetic properties for in vivo application.
Purpose: To quantitatively evaluate the potency and selectivity of this compound against specific kinase targets in biochemical systems.
Materials and Reagents:
Procedure:
Technical Notes: Maintain DMSO concentration consistently below 1% across all samples. Include control wells without kinase for background subtraction. For selectivity profiling, utilize standardized panels such as the DiscoverX KinomeScan or Reaction Biology's kinase profiling services to ensure consistent assay conditions across multiple kinases.
Purpose: To evaluate this compound activity against specific kinase targets in cellular contexts using endogenous signaling pathways.
Materials and Reagents:
Procedure:
Technical Notes: Cellular IC₅₀ values are typically 3-5 fold higher than biochemical values due to factors including cellular permeability, protein binding, and compensatory pathways. Include selective inhibitors of individual targets (e.g., FLT3-specific inhibitors) when interpreting results in models expressing both primary targets.
Purpose: To evaluate the therapeutic effects of this compound in leukemia cell lines and primary patient samples.
Materials and Reagents:
Procedure:
Cell Viability and Proliferation Assay:
Apoptosis and Cell Death Analysis:
Colony Formation Inhibition:
The following diagram illustrates the core experimental workflow for profiling this compound activity in cellular models:
Purpose: To assess this compound sensitivity across diverse leukemia subtypes using primary patient specimens.
Materials and Reagents:
Procedure:
Technical Notes: Approximately 30% of primary leukemia patient samples (78 of 261 total in published studies) demonstrate sensitivity to this compound, with sensitive samples most prevalent in AML, T-ALL, and minimally differentiated (M0) AML subsets. Maintain primary cells in cytokine-supplemented media when necessary and limit ex vivo culture duration to preserve native signaling states.
Purpose: To characterize this compound exposure, tissue distribution, and target engagement in vivo.
Materials and Reagents:
Procedure:
Technical Notes: this compound demonstrates favorable pharmacokinetic properties in mice, including low clearance (70 mL/min/kg), moderate volume of distribution (0.78 L/kg), 3.8-hour half-life, and 100% oral bioavailability. Bone marrow pharmacodynamic analyses confirm MERTK inhibition for up to 24 hours following oral administration.
Purpose: To evaluate the antitumor activity of this compound in established leukemia xenograft models.
Materials and Reagents:
Procedure:
Technical Notes: this compound monotherapy demonstrates significant therapeutic effects in xenograft models, with dose-dependent decreases in tumor burden and consistent two-fold increases in median survival, irrespective of starting disease burden. In patient-derived AML xenograft models, this compound treatment induces disease regression and enhances sensitivity to methotrexate, suggesting potential for combination approaches.
The following diagram illustrates this compound's mechanism of action and downstream signaling consequences:
When utilizing this compound as a chemical probe, careful attention to concentration is critical for accurate interpretation of results:
Recent findings indicate that this compound can affect CD8+ T cell function by restricting proliferation at the G2 phase through modulation of mTOR signaling, independent of its MERTK/FLT3 inhibition. Researchers investigating immunocompetent models or combination with immunotherapy should:
This compound represents a valuable chemical tool for investigating MERTK and FLT3 biology in hematological malignancies and solid tumor contexts. Its well-characterized selectivity profile, oral bioavailability, and robust in vivo efficacy data support its use across a range of experimental applications. These application notes provide comprehensive protocols for leveraging this compound in biochemical, cellular, and in vivo studies, along with essential technical considerations for appropriate experimental design and data interpretation. The broad-spectrum activity mediated by this compound in leukemia patient samples and xenograft models, alone or in combination with cytotoxic chemotherapy, supports continued development of MERTK/FLT3 inhibitors for leukemia treatment and provides a strong rationale for their clinical investigation.
The soft agar colony formation assay is a cornerstone technique for assessing anchorage-independent growth, a key hallmark of malignant cell transformation. The assay's principle involves growing cells suspended in a semi-solid agar medium, which prevents adhesion to the culture plate. Only transformed cells can proliferate under these conditions to form visible colonies [1].
UNC2025, a potent and orally bioavailable small-molecule inhibitor, primarily targets the MERTK receptor tyrosine kinase and also shows strong activity against FLT3 [2] [3]. In pre-clinical studies, this compound has been demonstrated to potently reduce colony formation in MERTK-expressing acute leukemia and non-small cell lung cancer (NSCLC) cell lines, supporting its investigation as an anti-cancer therapeutic [2] [4].
The following table summarizes the quantitative findings on this compound's effects in colony formation and other relevant assays from the search results.
Table 1: Summary of Pre-clinical Efficacy Data for this compound
| Cell Type/Model | Assay Type | Key Findings | Reference |
|---|---|---|---|
| Acute Leukemia (ALL & AML cell lines and patient samples) | Colony Formation (Methylcellulose or Agar) | This compound reduced colony formation in sensitive cell lines and primary samples. | [2] |
| Primary Leukemia Patient Samples (n=261) | Cell Viability (72-hour culture) | ~30% (78/261) of samples were sensitive to this compound. Sensitive samples were most prevalent in AML, T-ALL, and minimally differentiated (M0) AML. | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | Colony Formation (Soft Agar) | This compound decreased colony formation in vitro and inhibited tumor xenograft growth in vivo. Efficacy was shown across subtypes (EGFR mutant, KRAS mutant, etc.). | [4] |
| Kinase Selectivity Profile | Enzymatic and Cell-Based Assays | MERTK Ki = 0.16 nM; IC50 = 2.7 nM. FLT3 IC50 = 0.69-3.0 nM. >45-fold selectivity for MERTK over AXL. >100x IC50 for 66 of 305 kinases tested. | [2] [3] |
The search results confirm that this compound was evaluated using the soft agar colony formation assay but do not provide a single complete protocol [2] [4]. The following methodology is reconstructed by integrating the general soft agar protocol [1] with the specific research contexts where this compound was applied.
Application Note: Assessing this compound Efficacy via Soft Agar Colony Formation
1. Principle This protocol describes a method to evaluate the anti-tumor efficacy of the MERTK/FLT3 inhibitor this compound by measuring its ability to inhibit anchorage-independent growth of cancer cells in a semi-solid soft agar medium.
2. Materials
3. Detailed Procedure
Part A: Preparation of Agar Base Layer
Part B: Preparation of Cell-Containing Top Layer
Part C: Incubation and Maintenance
Part D: Staining, Visualization, and Quantification
This compound exerts its effects by potently inhibiting MERTK kinase activity, which disrupts pro-survival signaling pathways in cancer cells.
Diagram 1: this compound mechanism of action. This compound inhibits MERTK activation, blocking downstream pro-survival signaling and leading to anti-cancer effects.
The following diagram outlines the key stages of the soft agar assay protocol for testing this compound.
Diagram 2: Soft agar assay workflow. The key steps involve preparing two layers of agar, incorporating cells and this compound into the top layer, and analyzing colony growth after incubation.
The data presented here are from pre-clinical studies. The efficacy of this compound in human patients, its optimal dosing schedule, and its full safety profile remain to be determined in clinical trials. Furthermore, its potent dual inhibition of MERTK and FLT3 makes it an excellent candidate for hematological malignancies like AML, but the contribution of each target to the overall effect in different cancers requires careful evaluation.
This compound is a potent, orally bioavailable small-molecule inhibitor that primarily targets the MERTK tyrosine kinase and FLT3 with subnanomolar efficacy. This compound has emerged as a valuable pharmacological tool for investigating TAM receptor signaling in cancer biology and platelet function. With IC₅₀ values of 0.46 nM for MERTK and 0.35 nM for FLT3 in cell-free assays, this compound demonstrates exceptional potency against these key therapeutic targets [1]. The compound exhibits favorable pharmacokinetic properties with 100% oral bioavailability in mice, a 3.8-hour half-life, and low clearance, making it suitable for preclinical investigations [2] [3].
The significance of MERTK inhibition in cancer research stems from its ectopic expression in 30-50% of acute lymphoblastic leukemias (ALL) and over 80% of acute myeloid leukemias (AML) [2]. MERTK activation promotes tumor cell survival and proliferation through downstream signaling pathways including JAK/STAT, MEK/ERK, and AKT [2]. This compound potently inhibits MERTK phosphorylation and downstream pro-survival signaling, inducing apoptosis in sensitive leukemia cells [2]. These application notes provide detailed protocols for evaluating this compound activity through immunoblot analysis, enabling researchers to investigate MERTK signaling pathway modulation.
This compound functions as a highly selective ATP-competitive inhibitor that binds to the kinase domain of MERTK, preventing autophosphorylation and subsequent activation of downstream signaling cascades. While primarily targeting MERTK and FLT3, this compound also exhibits activity against additional kinases at low nanomolar concentrations, including AXL (1.65 nM), TRKA (1.67 nM), TRKC (4.38 nM), TYRO3 (5.83 nM), and c-Kit (8.18 nM) [1]. This selectivity profile contributes to its biological activity while maintaining specificity compared to broader kinase inhibitors.
The structural optimization of this compound involved modification of earlier lead compounds to improve drug metabolism and pharmacokinetic (DMPK) properties while retaining potent kinase inhibition [4]. The compound features a pyrrolo[2,3-d]pyrimidine scaffold that enhances solubility and oral bioavailability compared to previous analogs [4]. These chemical refinements have yielded a compound with excellent research utility for both in vitro and in vivo applications, enabling robust target validation and pathway analysis studies.
The diagram below illustrates the key signaling pathways affected by this compound treatment:
Figure 1: this compound inhibits MERTK and FLT3 signaling pathways. The diagram illustrates how this compound potently targets MERTK and FLT3 receptor tyrosine kinases, preventing their phosphorylation and subsequent activation of downstream pro-survival signaling pathways including PI3K/AKT, SRC, STAT6, and ERK1/2. This inhibition ultimately reduces cell survival and proliferation while promoting apoptosis in target cells.
The primary molecular mechanism of this compound involves competitive inhibition at the ATP-binding site of MERTK, preventing receptor autophosphorylation and activation. In cellular models, this compound treatment results in dose-dependent decreases in phosphorylated MERTK, with subsequent reduction in phosphorylation of downstream effectors including AKT, SRC, STAT6, and ERK1/2 [2] [3]. This coordinated suppression of multiple survival pathways leads to cell cycle arrest and induction of apoptosis in MERTK-expressing leukemia cells, demonstrating the central role of MERTK signaling in maintaining leukemic cell viability [2].
Successful this compound-mediated MERTK inhibition should demonstrate dose-dependent decreases in MERTK phosphorylation with minimal effect on total MERTK protein levels. Downstream signaling components should show coordinated phosphorylation reduction, particularly in AKT (Ser473), SRC (Y416), ERK1/2, and STAT6 [2]. The typical concentration range for observable effects in cell-based assays is 2-300 nM this compound, with near-complete phosphorylation inhibition often achieved at 100-300 nM in sensitive cell lines [2].
Functional correlation with immunoblot findings should show induction of apoptosis in this compound-treated cells. In 697 B-ALL cells, 48-hour treatment with this compound typically results in significant increases in apoptotic cell population, with approximately 40-60% apoptosis induction at 300 nM concentration [2]. Cell cycle analysis often reveals G1 arrest in this compound-treated leukemia cells, consistent with the role of MERTK signaling in promoting cell cycle progression [2].
Table 1: Kinase Inhibition Profile of this compound [1]
| Target Kinase | IC₅₀ (nM) | Cellular Consequences of Inhibition |
|---|---|---|
| FLT3 | 0.35 | Reduced proliferation in AML |
| MERTK | 0.46 | Impaired survival signaling, increased apoptosis |
| AXL | 1.65 | Reduced migration, invasion |
| TRKA | 1.67 | Altered differentiation, survival |
| TRKC | 4.38 | Modified development signaling |
| TYRO3 | 5.83 | Impaired immune modulation |
| c-Kit | 8.18 | Reduced stem cell factor signaling |
Table 2: Recommended Experimental Conditions for this compound Studies [2] [1] [3]
| Application | Concentration Range | Treatment Duration | Key Readouts |
|---|---|---|---|
| MERTK Phosphorylation Inhibition | 2-300 nM | 1 hour | pMERTK, downstream signaling |
| Apoptosis Induction | 10-300 nM | 24-48 hours | YO-PRO-1/PI staining, caspase activation |
| Colony Formation Inhibition | 5-100 nM | 14 days | Colony number and size |
| Platelet Inhibition | 0.5-5 μM | 15 minutes | Aggregation, PAC-1 binding |
| In Vivo Studies | 3 mg/kg (oral) | Single to 24 days | pMERTK in tissues, tumor burden |
This compound demonstrates broad-spectrum activity in leukemia models, with approximately 30% of primary patient samples (78 of 261) showing sensitivity to this compound treatment [2]. Sensitive samples were most prevalent in AML, T-ALL, and minimally differentiated (M0) AML subsets [2]. The compound effectively inhibits MERTK phosphorylation in bone marrow leukemia cells in vivo and shows significant therapeutic effects in xenograft models, with dose-dependent decreases in tumor burden and consistent two-fold increases in median survival [2].
Notably, this compound increases sensitivity to methotrexate in vivo, suggesting that combination of MERTK-targeted therapy with conventional cytotoxic regimens may enhance efficacy or allow for chemotherapy dose reduction [2]. This chemosensitization effect has important clinical implications for overcoming treatment resistance in refractory leukemias.
Beyond oncology applications, this compound exhibits significant antithrombotic activity by inhibiting MERTK in platelets. Treatment with this compound decreases platelet activation and protects animals from pulmonary embolism and arterial thrombosis without increasing bleeding times [5] [3]. This favorable safety profile distinguishes it from current antiplatelet therapies that typically cause increased bleeding risk.
The antiplatelet effect of this compound is enhanced in combination with ADP/P2Y1&12 pathway antagonists, with greater-than-additive effects observed when these agents with different mechanisms are co-administered [5] [3]. This suggests that TAM kinase inhibition represents a promising approach for novel antiplatelet therapy, particularly in combination regimens.
This compound represents a valuable research tool for investigating MERTK and FLT3 signaling in physiological and pathological processes. The immunoblot protocols outlined herein provide robust methods for evaluating target engagement and downstream pathway modulation. The comprehensive activity profile of this compound across leukemia models and platelet function assays supports its utility as a chemical probe for TAM receptor biology and a promising lead compound for therapeutic development. Researchers should leverage these application notes to implement rigorous, reproducible studies of this compound mechanism of action across relevant experimental systems.
MERTK Receptor Tyrosine Kinase as a Therapeutic Target in Acute Leukemias
The MER Tyrosine Kinase (MERTK) is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases that has emerged as a promising therapeutic target in hematological malignancies. MERTK is ectopically expressed in 30-50% of acute lymphoblastic leukemias (ALL) and more than 80% of acute myeloid leukemias (AML), while demonstrating limited expression in normal tissues. This expression pattern creates a favorable therapeutic window for targeted intervention. In leukemia cells, MERTK activation promotes tumor cell survival and proliferation through regulation of downstream signaling pathways including JAK/STAT, MEK/ERK, p38, PKC, and AKT. MERTK expression has been associated with poor prognosis in AML patients, and its ligand Gas6 has similarly been correlated with unfavorable outcomes.
This compound is a potent, orally bioavailable small molecule inhibitor targeting MERTK with additional activity against FLT3, another important kinase in AML pathogenesis. This compound was developed through sequential modification of earlier compounds to optimize drug metabolism and pharmacokinetic (DMPK) properties while maintaining potent kinase inhibition. The compound demonstrates favorable pharmacokinetic properties suitable for clinical application, including low clearance, a 3.8-hour half-life in mice, 100% oral bioavailability, and high solubility in saline. Most importantly, orally-administered this compound effectively inhibits MERTK in bone marrow leukemic blasts for up to 24 hours, making it particularly suitable for targeting leukemia cells in their protective microenvironment. [1] [2]
This compound demonstrates potent inhibition of MERTK in both enzymatic and cell-based assays, with reported Kᵢ and IC₅₀ values of 0.16 nM and 2.7 nM, respectively. The compound exhibits similar potency against FLT3 (IC₅₀ 0.69 nM), which may provide additional therapeutic benefits in AML, where FLT3 mutations occur in approximately 30% of cases. This compound shows pharmacologically useful selectivity versus other kinases, with only 66 of 305 kinases inhibited by >50% at concentrations >100× the MERTK IC₅₀. It demonstrates >45-fold selectivity for MERTK relative to AXL, the next most potently inhibited kinase (Kᵢ = 13.3 nM and IC₅₀ = 122 nM). This selectivity profile potentially minimizes off-target effects while maintaining activity against two clinically relevant targets in leukemia. [1] [2]
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | Kᵢ (nM) | IC₅₀ (nM) | Cellular Assay Context |
|---|---|---|---|
| MERTK | 0.16 | 2.7 | Leukemia cell lines |
| FLT3 | N/A | 0.69 | Enzymatic assay |
| AXL | 13.3 | 122 | Selectivity panel |
| Tyro3 | N/A | 37 | Selectivity panel |
The development of this compound addressed critical DMPK limitations of earlier compounds in its class. Through structural modification from a pyrazolopyrimidine to a pyrrolopyrimidine scaffold, researchers achieved significant improvements in solubility and oral bioavailability. In murine models, this compound demonstrates low clearance (70 mL/min/kg), moderate volume of distribution (0.78 L/kg), and complete oral bioavailability. The compound's 3.8-hour half-life supports twice-daily dosing regimens in preclinical models to maintain continuous target coverage. [2] [3]
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Administration | Formulation |
|---|---|---|---|
| Half-life (T₁/₂) | 3.8 hours | Oral | Saline |
| Oral Bioavailability | 100% | Oral (3 mg/kg) | Saline |
| Clearance | 70 mL/min/kg | IV (3 mg/kg) | 5% NMP, 5% solutol HS in saline |
| Volume of Distribution | 0.78 L/kg | IV (3 mg/kg) | 5% NMP, 5% solutol HS in saline |
| Cmax | 0.16 μM | Oral (3 mg/kg) | Saline |
Cell Lines and Culture Conditions: MERTK-expressing B-cell acute lymphoid leukemia (B-ALL), T-cell acute lymphoid leukemia (T-ALL), and acute myeloid leukemia (AML) cell lines should be maintained in their recommended media. 697 B-ALL cells and Kasumi-1 AML cells have been extensively validated as model systems for evaluating this compound activity. Cells should be cultured at approximately 3×10⁵/mL density for most experiments and maintained in a humidified incubator at 37°C with 5% CO₂. [1]
This compound Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C protected from light. For working concentrations, prepare fresh dilutions in complete cell culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% (v/v). Include vehicle controls with equivalent DMSO concentrations in all experiments. [1]
Protocol for Apoptosis Analysis by Flow Cytometry:
MTT Viability Assay Protocol:
Immunoblot Analysis of MERTK Signaling:
For direct assessment of MERTK phosphorylation, immunoprecipitation may be performed prior to immunoblotting. Treat cells with pervanadate to stabilize phosphorylation, immunoprecipitate MERTK using specific antibodies, then probe with anti-phosphotyrosine antibodies. [1]
Methylcellulose-Based Colony Formation for ALL Cells:
Agar-Based Colony Formation for AML Cells:
Figure 1: MERTK Signaling Pathway and this compound Mechanism of Action: Diagram illustrating MERTK receptor activation by Gas6 ligand, downstream signaling pathways promoting leukemic cell survival and proliferation, and inhibitory mechanism of this compound.
Cell Line-Derived Xenograft Model Establishment:
Patient-Derived Xenograft (PDX) Models:
Formulation and Dosing Protocol:
Combination Therapy with Chemotherapy:
For combination studies with methotrexate:
Bioluminescence Imaging for Tumor Burden Assessment:
Flow Cytometric Analysis of Engraftment:
Survival Analysis: Monitor mice daily for signs of advanced disease, including >20% weight loss, tachypnea, hypothermia, hind-limb paralysis, or minimal activity. Euthanize mice when moribund according to institutional guidelines. Record survival times from initiation of treatment to humane endpoint. [1]
Figure 2: In Vivo Experimental Workflow for this compound Efficacy Studies: Schematic representation of key steps in establishing leukemia xenograft models, treatment randomization, this compound administration, and assessment of therapeutic efficacy.
Implement appropriate statistical methods using software such as GraphPad Prism. Report mean values and standard errors. For comparisons between two cohorts, use unpaired t-tests. For multiple group comparisons, employ one-way ANOVA with Bonferroni's multiple comparisons correction. Consider differences statistically significant when p<0.05. [1]
For survival analyses, use Kaplan-Meier methodology with log-rank tests to compare survival distributions between treatment groups. For xenograft studies with repeated measurements of tumor burden, use two-way ANOVA with appropriate post-hoc tests. [1]
In Vitro Sensitivity: Approximately 30% of primary leukemia patient samples (78 of 261 total in original studies) demonstrate sensitivity to this compound. Sensitive samples are most prevalent in AML, T-ALL, and minimally differentiated (M0) AML subsets. Define sensitivity as IC₅₀ < 100 nM in viability assays. [1]
In Vivo Efficacy: In xenograft models, effective this compound treatment typically results in:
Pharmacodynamic Assessment: Successful target engagement is demonstrated by:
This compound demonstrates broad-spectrum activity as a single agent in preclinical leukemia models. The compound potently inhibits pro-survival signaling, induces apoptosis, and reduces proliferation and colony formation in MERTK-expressing ALL and AML cell lines and patient samples. The dual inhibition of MERTK and FLT3 may be particularly advantageous in AML, where both targets are clinically relevant. [1] [2]
This compound significantly increases sensitivity to methotrexate in vivo, suggesting that addition of MERTK-targeted therapy to current cytotoxic regimens may be particularly effective and/or allow for chemotherapy dose reduction. This combination approach may help overcome chemoresistance mediated by MERTK signaling activation. [1]
The potential for chemotherapy dose reduction while maintaining efficacy is particularly relevant for reducing treatment-related toxicities, which remain a significant challenge in leukemia therapy, especially in elderly patients who often cannot tolerate intensive cytotoxic regimens. [1] [4]
While developed primarily for leukemia applications, this compound has shown promise in other malignancies. Recent studies have demonstrated efficacy in sporadic and NF2-related meningioma and schwannoma models, where MERTK is overexpressed and contributes to tumor proliferation and survival. In these models, this compound effectively decreased tumor cell viability and depleted tumor-associated macrophages, suggesting both direct antitumor and immunomodulatory mechanisms. [5]
This compound represents a promising therapeutic candidate for MERTK-expressing leukemias with favorable pharmacological properties and compelling preclinical efficacy data. The protocols outlined in this document provide comprehensive guidance for evaluating this compound in both in vitro and in vivo models of leukemia. The broad-spectrum activity mediated by this compound in leukemia patient samples and xenograft models, alone or in combination with cytotoxic chemotherapy, supports continued development of MERTK inhibitors for treatment of leukemia. Researchers implementing these protocols should adhere to all institutional guidelines for laboratory safety and animal welfare, and ensure proper validation of critical reagents, particularly when working with primary patient samples. [1] [2]
This compound is an orally bioavailable, potent small-molecule inhibitor that selectively targets the Mer tyrosine kinase (MERTK) and FMS-like tyrosine kinase 3 (Flt3) receptor tyrosine kinases. MERTK is ectopically expressed in approximately 30-50% of acute lymphoblastic leukemias (ALL) and 80-90% of acute myeloid leukemias (AML), making it a compelling therapeutic target for these malignancies [1] [2] [3]. The development of this compound addresses the critical need for targeted therapies in acute leukemias, particularly for patients with relapsed/refractory disease or those who cannot tolerate intensive cytotoxic regimens due to significant toxicities [2]. The compound exhibits favorable pharmacokinetic properties, including high oral bioavailability and sufficient solubility in saline, facilitating its use in preclinical models and supporting its clinical development [2].
Beyond its application in hematological malignancies, this compound has demonstrated significant antithrombotic activity by inhibiting MERTK signaling in platelets, potentially offering a novel approach to thrombosis prevention with reduced bleeding risk compared to current therapies [4] [5]. This diverse therapeutic potential, combined with its well-characterized mechanism of action, positions this compound as a promising candidate for combination regimens with established chemotherapeutic agents. The following application notes provide detailed protocols and data to support researchers in implementing this compound studies, particularly in combination with cytotoxic chemotherapy.
This compound functions as a potent and selective inhibitor of MERTK and Flt3 tyrosine kinases. In enzymatic assays, this compound demonstrates exceptional potency with Ki values of 0.16 nM for MERTK and 0.59 nM for Flt3 [3]. In cell-based systems, it maintains strong inhibitory activity with IC50 values of 2.7 nM for MERTK and 14 nM for Flt3 [3]. This inhibitory activity is highly selective, as this compound shows limited off-target effects against a panel of 300 other kinases, with only 66 kinases inhibited by more than 50% at concentrations exceeding 100 times the MERTK IC50 [2]. The compound exhibits >45-fold selectivity for MERTK compared to Axl, the next most potently inhibited kinase [2].
MERTK signaling plays a critical role in promoting tumor cell survival and proliferation through regulation of multiple downstream pathways. In leukemia cells, MERTK activation controls components of the JAK/STAT, MEK/ERK, p38, PKC, and AKT signaling cascades [2]. Inhibition of MERTK by this compound results in potent and dose-dependent decreases in phosphorylation of key signaling proteins including STAT6, AKT, and ERK1/2 [2], which collectively contribute to its antileukemic effects. The diagram below illustrates the core signaling pathway affected by this compound and its functional consequences in leukemia cells:
Diagram 1: this compound Mechanism of Action in Leukemia Cells. This compound inhibits MERTK activation by its ligand GAS6, blocking pro-survival signaling pathways and promoting apoptosis while sensitizing cells to chemotherapy.
The dual inhibition of both MERTK and Flt3 is particularly relevant in AML, where Flt3 internal tandem duplication (ITD) mutations occur in approximately 20-30% of adult and 15% of pediatric AML cases and are associated with poor prognosis [3]. This compound's ability to simultaneously target both MERTK and Flt3 signaling pathways provides a compelling therapeutic rationale for its development in leukemia, particularly in combination with conventional chemotherapy agents.
This compound demonstrates robust antileukemic activity across multiple preclinical models. In vitro studies using MERTK-expressing acute leukemia cell lines reveal that this compound treatment potently inhibits MERTK phosphorylation and downstream pro-survival signaling, induces apoptosis, and reduces proliferation and colony formation in a dose-dependent manner [1] [2]. Approximately 30% of primary leukemia patient samples (78 of 261 total) showed sensitivity to this compound, with sensitive samples most prevalent in AML, T-ALL, and minimally differentiated (M0) AML subsets [1] [2]. Functional assays demonstrated that this compound treatment induces apoptosis in 40-90% of cells and reduces colony-forming potential by 80-100% in leukemia cell line cultures [3].
In vivo efficacy studies using xenograft models have consistently demonstrated the therapeutic potential of this compound. In an orthotopic B-ALL xenograft model, this compound treatment resulted in a dose-dependent reduction in tumor burden and increased median survival from 27 days to 70 days in a minimal residual disease model (p < 0.0001) and from 27.5 to 45 days in an existent disease model (p < 0.0001) [3]. Notably, in a patient-derived AML xenograft model, this compound treatment induced disease regression [1], highlighting its potent antileukemic activity. Even more impressive results were observed in a FLT3-ITD mutant, MERTK-expressing AML PDX model, where this compound treatment resulted in stable disease regression and prolonged median survival from 16 days post-treatment to >107 days (p = 0.0114) [3].
The combination of this compound with conventional chemotherapeutic agents demonstrates synergistic or additive effects, supporting its development as a combination therapy. In a B-ALL xenograft model, this compound combined with methotrexate resulted in reduced tumor burden and increased tumor-free survival relative to mice treated with either agent alone [3]. This combination approach suggests that the addition of MERTK-targeted therapy to current cytotoxic regimens may be particularly effective and/or allow for chemotherapy dose reduction, potentially mitigating treatment-related toxicities [1] [2].
Table 1: Summary of this compound Efficacy in Preclinical Leukemia Models
| Model Type | Treatment | Key Efficacy Parameters | Results | Reference |
|---|---|---|---|---|
| B-ALL xenograft (minimal residual disease) | This compound monotherapy | Median survival | Increased from 27 to 70 days (p<0.0001) | [3] |
| B-ALL xenograft (existent disease) | This compound monotherapy | Median survival | Increased from 27.5 to 45 days (p<0.0001) | [3] |
| AML PDX (MERTK+) | This compound monotherapy | Peripheral blasts | Decreased from 35.6% to 9.3% (p=0.0225) | [3] |
| FLT3-ITD mutant AML PDX | This compound monotherapy | Median survival | Increased from 16 to >107 days (p=0.0114) | [3] |
| B-ALL xenograft | This compound + Methotrexate | Tumor-free survival | Enhanced vs. either agent alone | [3] |
Table 2: In Vitro Sensitivity of Primary Leukemia Samples to this compound
| Leukemia Subtype | Samples Sensitive to this compound | Prevalence of MERTK Expression | Key Observations | Reference |
|---|---|---|---|---|
| AML | ~30% of tested samples | 80-90% | Most prevalent in M0 subtype | [1] [2] [3] |
| T-ALL | ~30% of tested samples | 50% | Enhanced apoptosis induction | [2] [3] |
| B-ALL | Subset of samples | 30% | Combination with methotrexate effective | [1] [3] |
| Total Patient Samples | 78/261 (≈30%) | Variable by subtype | Broad activity across subtypes | [1] [2] |
The following diagram illustrates the complete workflow for in vivo evaluation of this compound in combination therapy:
Diagram 2: In Vivo Evaluation Workflow for this compound Combination Therapy. The schematic outlines the key steps in establishing leukemia xenograft models, implementing treatment regimens, and assessing therapeutic outcomes.
This compound demonstrates significant antithrombotic activity through its inhibition of MERTK signaling in platelets, presenting potential applications beyond oncology. In preclinical thrombosis models, this compound treatment inhibited MERTK phosphorylation and downstream activation of AKT and SRC, decreasing platelet activation and protecting animals from pulmonary embolism and arterial thrombosis without increasing bleeding times [4] [5]. This favorable safety profile distinguishes this compound from many current antithrombotic agents, which typically carry significant bleeding risks.
Notably, the antiplatelet effect of this compound demonstrates synergy with ADP-P2Y1&12 pathway antagonists such as clopidogrel [4] [5]. Combination studies revealed a greater than additive effect when these two agents with different mechanisms of inhibition were coadministered, suggesting that TAM kinase inhibition represents a promising approach for combination antithrombotic therapy with potentially reduced hemorrhagic complications [4] [5]. This application highlights the diverse therapeutic potential of this compound and supports continued development of TAM kinase inhibitors for clinical applications in both hematologic malignancies and cardiovascular diseases.
This compound exhibits favorable pharmacokinetic properties that support its development as an oral therapeutic agent. The compound demonstrates 100% oral bioavailability in mice, with a plasma half-life of approximately 3.8 hours [2]. This relatively short half-life necessitates twice-daily dosing in preclinical models to maintain continuous target coverage [6]. This compound shows low clearance and high solubility in saline, facilitating formulation for in vivo studies [2]. Most importantly, orally administered this compound effectively inhibits MERTK phosphorylation in bone marrow leukemic blasts for up to 24 hours, demonstrating adequate tissue penetration to the relevant biological compartment for leukemia therapy [2].
This compound represents a promising targeted therapeutic approach for hematologic malignancies, particularly in combination with conventional chemotherapy. Its potent inhibition of MERTK and Flt3, favorable pharmacokinetic profile, and demonstrated efficacy in preclinical models support continued development toward clinical application. The broad-spectrum activity mediated by this compound in diverse leukemia patient samples and xenograft models, both as monotherapy and in combination with cytotoxic chemotherapy, provides a strong rationale for clinical translation [1] [2] [3].
Future research directions should focus on optimizing combination regimens with established chemotherapeutic agents, identifying predictive biomarkers for patient selection, and exploring potential applications in solid tumors. Additionally, the novel antithrombotic properties of this compound warrant investigation as a potential dual-purpose agent in cancer patients at high risk for thrombosis. The comprehensive protocols and data summarized in these application notes provide researchers with the necessary tools to advance these investigations and further elucidate the full therapeutic potential of this compound in combination therapy approaches.
1. Key Pharmacokinetic (PK) and Pharmacodynamic (PD) Properties UNC2025 hydrochloride exhibits favorable PK properties that support once-daily oral dosing in mouse models [1] [2]. It shows 100% oral bioavailability, low clearance, and a half-life of approximately 3.8 hours [1] [2]. Orally administered this compound effectively inhibits MERTK phosphorylation in bone marrow leukemic blasts for up to 24 hours, demonstrating target engagement at the disease site [2].
2. Efficacy in Leukemia Xenograft Models In vivo studies used immunodeficient mice (NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ, or NSG) injected with human leukemia cell lines or patient-derived samples [2]. Oral administration of this compound mediates a statistically significant, dose-dependent reduction in tumor burden and increases in median survival [1] [2].
3. Combination Therapy Potential this compound increases sensitivity to conventional chemotherapy. In vivo, combination with methotrexate enhanced anti-leukemic effects, suggesting potential for combination regimens to improve efficacy or allow chemotherapy dose reduction [2].
1. Animal Model and Housing
2. Disease Engraftment
3. Dosing Formulation and Regimen
4. Efficacy and Toxicity Assessment
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice (3 mg/kg dose) [1]
| Parameter | Intravenous (iv) | Oral (po) |
|---|---|---|
| Half-life (T₁/₂) | 3.8 h | - |
| Clearance (CL) | 9.2 mL/min/kg | - |
| Oral Bioavailability (%F) | - | 100% |
| Time to Cₘₐₓ (Tₘₐₓ) | - | 0.50 h |
| Max Concentration (Cₘₐₓ) | - | 1.6 μM |
| Area Under Curve (AUCₗₐₛₜ) | - | 9.2 h·μM |
Table 2: In Vivo Efficacy of Oral this compound in a 697 B-ALL Xenograft Model [1] [2]
| Dose (mg/kg) | Effect on Tumor Burden | Median Survival (Days) |
|---|---|---|
| Vehicle | Baseline | 26 |
| 50 | Significant, dose-dependent reduction | 34 |
| 75 | Significant, dose-dependent reduction | 70 |
This compound acts as an ATP-competitive inhibitor, potently targeting MERTK and FLT3 kinases. This inhibition blocks downstream pro-survival signaling pathways, inducing apoptosis and reducing proliferation in leukemia cells [2] [3].
Diagram 1: Mechanism of Action of this compound in Leukemia Cells. Oral this compound inhibits MERTK and FLT3 receptor tyrosine kinases, leading to blockade of downstream survival signals (STAT6, AKT, ERK1/2), thereby inducing apoptosis and reducing cellular proliferation, ultimately resulting in decreased tumor burden. [2] [3]
Diagram 2: In Vivo Efficacy Study Workflow for this compound. The schematic outlines the key steps for evaluating this compound efficacy in a leukemia xenograft model, from animal randomization and daily treatment to disease monitoring and final analysis. [2]
Current evidence supports this compound's potential as an antileukemic agent [2]. Future work should focus on:
Here are answers to some common questions researchers have about UNC2025:
What are the most critical factors for successfully dissolving this compound? The most important factor is using fresh, dry DMSO. DMSO is hygroscopic (absorbs water from the air), and moisture significantly reduces its solubility power [1] [2]. Always use a newly opened bottle of DMSO for preparing stock solutions and keep it tightly sealed.
My this compound solution has precipitated. What should I do? Precipitation often occurs when a stock solution in DMSO is diluted into an aqueous buffer. You can try to re-dissolve the compound by gentle warming and sonication. Warm the tube at 37°C for 10-15 minutes and then pulse-sonicate in a water bath. Avoid vigorous vortexing, which can introduce bubbles [3].
Why should I consider the hydrochloride (HCl) salt of this compound? The HCl salt form of this compound offers significantly higher solubility in water, which can be a major advantage for certain in vivo formulations. Where the free base is insoluble in water, the HCl salt can achieve concentrations of 100 mg/mL [4] [5]. This can simplify the preparation of dosing solutions for animal studies without requiring complex solvent mixtures.
Does this compound inhibit any other important kinases? Yes. While this compound is a potent dual inhibitor of MER and FLT3, kinome profiling shows it also inhibits AXL, TRKA, and TRKC at low nanomolar concentrations [1] [2]. Researchers should account for this activity profile when interpreting experimental results, especially in systems where these kinases are expressed.
The table below summarizes the solubility characteristics of this compound (free base and HCl salt) in common solvents and recommended formulations for in vivo studies.
| Property / Formulation | This compound (Free Base) | This compound Hydrochloride (HCl Salt) |
|---|---|---|
| Molecular Weight | 476.66 g/mol [1] [2] | 513.12 g/mol [4] [5] |
| Solubility in DMSO | 100 mg/mL (209.79 mM) [1] [2] | 25 mg/mL (48.72 mM) [4] |
| Solubility in Water | Insoluble [1] [3] | 55 - 100 mg/mL [4] [5] |
| Recommended In Vivo Formulation (Solution) | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [1] | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [4] |
| Final Concentration (Solution) | 5 mg/mL (10.49 mM) [1] | 1.25 mg/mL (2.44 mM) [4] |
| Alternative In Vivo Formulation (Suspension) | 0.5% Carboxymethylcellulose sodium (CMC-Na) [1] [4] | 0.5% Carboxymethylcellulose sodium (CMC-Na) [4] |
Here are detailed methodologies for critical experiments using this compound, as cited in the literature.
1. Inhibition of Kinase Phosphorylation in Cells (Immunoblot) This protocol is used to demonstrate target engagement and inhibition of downstream signaling [1] [6].
2. Cell Viability and Apoptosis Assay This protocol assesses the functional anti-leukemic effects of this compound [6].
The following diagrams illustrate this compound's mechanism of action and a typical experimental workflow for assessing its effects.
This compound inhibits key receptor tyrosine kinases, blocking downstream survival signals and inducing anti-cancer effects.
A logical workflow for progressing from initial in vitro experiments to more complex models.
UNC2025 is a potent, ATP-competitive, and orally bioavailable dual inhibitor of the MER and FLT3 receptor tyrosine kinases, useful for cancer research [1] [2] [3].
| Property | Description |
|---|---|
| CAS Number | 1429881-91-3 [4] [2] [3] |
| Molecular Formula | C₂₈H₄₀N₆O [4] [2] [3] |
| Molecular Weight | 476.66 g/mol [4] [2] [3] |
| Physical Form | Solid, white to yellow powder [4] [3] |
| Targets (IC₅₀) | Mer (0.35-0.74 nM), FLT3 (0.35-0.8 nM) [4] [1] |
Proper storage is critical for maintaining the stability and activity of this compound. The following recommendations are consolidated from multiple supplier datasheets.
| Form | Temperature | Stability | Key Considerations |
|---|---|---|---|
| Powder | -20°C | 3 years [4] [2] | Protect from moisture, desiccate [4]. |
| Powder | 4°C | 2 years [2] | --- |
| Solution (DMSO) | -80°C | 6 months [2] | Aliquot to avoid freeze-thaw cycles [2]. |
| Solution (DMSO) | -20°C | 1 month [2] | Aliquot to avoid freeze-thaw cycles [2]. |
This compound has good solubility in DMSO and can be formulated for both in vitro and in vivo studies.
| Solvent | Solubility | Preparation Notes |
|---|---|---|
| DMSO | 90-150 mg/mL (189-315 mM) [4] [2] | Sonication and warming may be recommended [4] [3]. |
| Ethanol | 8-60 mg/mL (16.8-126 mM) [4] [1] | --- |
| Water | Insoluble [4] [1] | Must be used with a carrier for in vivo studies. |
For in vivo administration, the following validated formulation can be used to prepare a clear solution at 5 mg/mL [1]:
Q1: How should I prepare and store my stock solutions to ensure maximum stability?
Q2: The powder I received is clumpy. Has it degraded? Clumping can be a sign of moisture absorption. The chemical structure of this compound is stable when stored properly. Check the storage conditions of the unopened vial:
Q3: What is a typical dosing regimen for this compound in mouse studies? A common and effective regimen found in the literature is:
The diagrams below outline general experimental workflows for using this compound in cell-based and animal studies, based on protocols from the literature.
The table below summarizes key physical properties and tested formulations for UNC2025 from vendor and research data.
| Property / Method | Details | Source / Context |
|---|---|---|
| Molecular Weight | 476.66 g/mol | [1] [2] |
| Solubility in DMSO | 100 mg/mL (209.79 mM) | [3] |
| Solubility in Ethanol | 8 mg/mL (predicted); 60 mg/mL (tested) | [1] [3] |
| Solubility in Water | Insoluble | [1] [3] |
| In Vivo Formulation (Oral) | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% saline; sonication recommended. Working concentration: 4-5 mg/mL. | [1] [3] |
| In Vivo Formulation (Oral, Oil-based) | 5% DMSO + 95% Corn oil; working concentration: 0.71 mg/mL. | [3] |
Here are detailed methodologies for key experiments related to this compound's cellular activity.
1. Cell-Based Assay for Kinase Inhibition [4] [5] This protocol assesses this compound's ability to enter cells and inhibit its target, MERTK.
2. Soft Agar Colony Formation Assay [4] [5] This long-term assay evaluates the effect of this compound on cell proliferation and survival.
Q1: My this compound solution has precipitated. How can I resolve this?
Q2: I am not observing cellular efficacy in my experiments. What could be wrong?
Q3: How is the oral bioavailability of this compound achieved despite its low water solubility? The high oral bioavailability (100% in mice) is achieved through rational formulation design [5]. The use of solubilizing agents like PEG300 and surfactants like Tween 80 in the formulation creates a micellar solution that enhances the dissolution and absorption of the compound in the gastrointestinal tract [6] [3].
The following diagram illustrates the key decision points for resolving common this compound permeability and efficacy issues.
UNC2025 is a potent, ATP-competitive, and orally bioavailable small-molecule inhibitor. While it was designed as a highly selective dual inhibitor of MERTK and FLT3, it also demonstrates activity against a range of other kinases at low nanomolar concentrations [1] [2].
The table below summarizes the primary and key off-target kinases inhibited by this compound, with quantitative IC₅₀ values compiled from multiple sources [1] [3] [2].
Table 1: Documented Kinase Targets of this compound
| Kinase Target | Reported IC₅₀ (nM) | Notes |
|---|---|---|
| FLT3 | 0.35 - 0.8 [1] [3] | Primary target |
| MERTK (MER) | 0.46 - 0.74 [1] [3] | Primary target |
| Axl | 1.65 - 14 [1] [3] | Most potent off-target TAM kinase |
| TrkA | 1.67 [1] | |
| Tyro3 | 5.83 - 17 [1] [3] | Other TAM family kinase |
| TrkC | 4.38 [1] | |
| SLK | 6.14 [1] | |
| QIK | 5.75 [1] | |
| Nuak1 | 7.97 [1] | |
| Kit (c-Kit) | 8.18 [1] | |
| Met (c-Met) | 364 [1] | Notably less potent |
This kinase interaction profile leads to several observable experimental and physiological effects.
The following table outlines key experimental observations attributed to this compound's off-target activity, which are crucial for interpreting your results.
Table 2: Key Experimental Considerations Due to Off-Target Effects
| Observed Effect | Related Off-Target | Experimental Context & Impact |
|---|---|---|
| Anti-thrombotic effect [4] [5] | Axl, Tyro3 | Inhibits platelet activation and thrombus formation in vitro and in murine models. May confound in vivo studies in cancer models, particularly those involving vascular damage. |
| Synergy with ADP/P2Y pathway antagonists [4] [5] | Axl, Tyro3 | Shows greater-than-additive effect when combined with P2Y12 inhibitors (e.g., PBS0739). Suggests a potential for combination therapies but is a key variable in complex physiological systems. |
| Inhibition of tumor cell proliferation/survival [6] | FLT3, Axl | Demonstrates efficacy in solid tumors like meningioma and schwannoma, partly via Axl inhibition. Effects in your model may not be solely due to MERTK inhibition. |
| Inhibition of colony formation [7] [3] | FLT3 | Potently reduces colony formation in FLT3-ITD positive AML cell lines (e.g., Molm-14) and MERTK-expressing leukemia blasts. |
Here are standardized protocols for key assays used to characterize this compound's effects, which you can adapt for your troubleshooting.
This protocol is critical for confirming target engagement in cellular models [7] [3].
This protocol is used to evaluate the off-target anti-platelet effects of this compound [5].
This protocol tests the long-term anti-proliferative effects of this compound on cancer cells [3].
Q1: How can I confirm that an observed phenotypic effect in my experiment is due to MERTK inhibition and not an off-target effect? A1: Employ multiple strategies for validation:
Q2: Are the anti-platelet effects of this compound a major concern for in vivo studies? A2: They are a critical consideration. Studies show that this compound protects mice from pulmonary embolism and arterial thrombosis without significantly increasing bleeding times [4] [5]. This suggests a potential therapeutic window, but the effect is pronounced and should be monitored, especially in models where platelet activity or tumor vasculature is a factor.
Q3: Does this compound have clinical potential given its off-target profile? A3: Yes, its profile may be therapeutically advantageous. The dual inhibition of MERTK and FLT3 is particularly relevant for Acute Myeloid Leukemia (AML), where both targets are often expressed [7] [1]. Furthermore, the anti-platelet effect without increased bleeding could be beneficial for preventing cancer-associated thrombosis [4] [5].
The following diagram summarizes the core signaling pathway of MERTK and the points of inhibition by this compound, which is useful for understanding its cellular impact.
UNC2025 is a potent, orally bioavailable small-molecule inhibitor that primarily targets the receptor tyrosine kinases MER (also known as MERTK) and FLT3. Its high potency, with IC50 values in the sub-nanomolar range, means that effective concentrations in cell assays are typically low, in the nanomolar (nM) scale [1] [2] [3].
The table below summarizes its key inhibitory profile:
| Target | Reported IC50 (nM) | Primary Cellular Context |
|---|---|---|
| MER | 0.74 nM [1], 0.46 nM [3] | Leukemia (ALL, AML), NSCLC [1] [2] |
| FLT3 | 0.8 nM [1], 0.35 nM [3] | Acute Myelogenous Leukemia (AML) [2] |
| Axl | ~15-20x less selective than MER [1], 1.65 nM [3] | Often assessed in kinome selectivity profiling [2] |
| Tyro3 | ~20x less selective than MER [1] | Often assessed in kinome selectivity profiling [2] |
Q1: What is a recommended starting concentration for this compound in a new cell-based assay? A conservative and common starting point for dose-response experiments is a range of 1 nM to 1000 nM (1 µM). Given the sub-nanomolar IC50, you should expect to see significant target inhibition and phenotypic effects well below 100 nM [1] [3]. It is crucial to include a vehicle control (e.g., DMSO) at the same concentration used for your drug stock.
Q2: My assay shows no effect even at high concentrations (e.g., 1 µM). What could be wrong?
Q3: I see cytotoxic effects in my normal cell controls. How can I address this? this compound is designed to be selective, but all inhibitors can have off-target effects at high enough concentrations.
The following protocols are adapted from peer-reviewed literature that established the bioactivity of this compound [1] [3].
Protocol 1: Inhibition of Kinase Phosphorylation (Immunoblotting) This protocol measures direct target engagement by assessing the reduction in phosphorylated MER or FLT3.
Protocol 2: Soft Agar Colony Formation Assay This protocol assesses the long-term inhibitory effects on cancer cell growth and transformation.
The following diagram illustrates the core signaling pathway inhibited by this compound and a generalized workflow for a cell-based assay, incorporating the key steps from the protocols above.
| Solvent | Solubility | Storage Recommendations |
|---|---|---|
| DMSO | 100 mg/mL (209.79 mM) [1] [2] | Store the powder at -20°C. For stock solutions in DMSO, aliquot and store at -80°C for up to 2 years or at -20°C for 1 year. Avoid repeated freeze-thaw cycles [1]. |
| Ethanol | 60 mg/mL [2] [3] | - |
| Water | Insoluble [2] or ≥6.09 mg/mL (with ultrasonic) [4] | - |
The following table summarizes effective concentrations of this compound from published studies.
| Assay Type / Cell Line | This compound Concentration | Incubation Time | Key Experimental Outcome |
|---|---|---|---|
| MERTK Phosphorylation Inhibition (697 B-ALL cells) | IC50 = 2.7 nM [5] [1] [2] | 1 hour [5] [2] | Potent inhibition of MERTK signaling [5]. |
| FLT3 Phosphorylation Inhibition (MOLM-14 AML cells) | IC50 = 14 nM [1] [2] | 1 hour [1] [2] | Effective inhibition of FLT3-ITD phosphorylation [1]. |
| Induction of Apoptosis & Cell Death (MERTK+ Leukemia cells) | 300 nM [5] | 48 hours [5] | Induced apoptosis and reduced proliferation [5]. |
| Patient Sample Sensitivity Screening | Range: 9.0 nM to >10 µM [5] | 72 hours [5] | 30% of primary leukemia samples were sensitive [5]. |
Here are detailed methodologies for key experiments involving this compound, based on the search results.
This protocol is used to confirm this compound's on-target activity by measuring the reduction in phosphorylated MERTK.
This protocol assesses the functional effect of this compound on cell survival and death.
Q1: What is the maximum recommended DMSO concentration for cell culture assays with this compound? While the search results do not explicitly state a maximum "safe" DMSO concentration, they provide strong guidance. The studies showing efficacy (e.g., 300 nM for apoptosis) used stock solutions prepared in DMSO and then diluted into the culture medium [5]. The final DMSO concentration in vehicle controls was equivalent to that in the highest drug dose, and was tolerated by the cells [5]. You should ensure that the final DMSO concentration in your culture medium is typically ≤0.1%, a standard in cell-based assays to avoid solvent toxicity.
Q2: How do I prepare an in vivo formulation for oral administration in mice? For animal studies, this compound has been successfully administered orally. One validated formulation is a clear solution prepared as follows [2]:
Q3: My this compound solution in DMSO has precipitated. What should I do? The supplier notes that hygroscopic (moisture-absorbing) DMSO can reduce solubility [2]. To redissolve the compound:
The diagram below outlines the key decision points and steps for planning and troubleshooting a cell-based experiment with this compound.
Understanding the core properties of this compound is the first step in troubleshooting your experiments.
Table 1: Key Biochemical and Cellular Profile of this compound
| Property | Description / Value | Significance for Experimental Design |
|---|---|---|
| Primary Targets | MER (IC50: 0.74 nM), FLT3 (IC50: 0.8 nM) [1] | Potent dual inhibitor; effects in FLT3-mutant backgrounds may differ. |
| Secondary Targets | AXL (IC50: 14 nM), Tyro3 (IC50: 17 nM) [1] | At higher concentrations, inhibition of other TAM family kinases can occur. |
| Cellular IC50 (pMERTK) | 2.7 nM (in 697 B-ALL cells) [2] [1] | Serves as a baseline for effective cellular concentration. |
| Key Downstream Signaling | Phospho-AKT (Ser473), Phospho-SRC (Y416), Phospho-ERK1/2 [3] [2] [4] | Readouts for confirming functional inhibition beyond just pMERTK. |
| Pharmacokinetics in Mice | ~3.8 hr half-life; 100% oral bioavailability; Cmax of ~22 nM after a 3 mg/kg oral dose [2] [4] | Critical for designing in vivo dosing schedules to maintain effective coverage. |
If you are not observing complete inhibition of MERTK phosphorylation, consider the following aspects of your experimental design.
Table 2: Troubleshooting Guide for Incomplete Inhibition
| Potential Issue | Recommended Action | Supporting Evidence & Rationale |
|---|---|---|
| Sub-optimal concentration or duration | Perform a dose-response and time-course assay. Start with 300 nM for 1 hour in cell-based assays [2]. | A study on leukemia cells used 300 nM to effectively inhibit MERTK phosphorylation and downstream signaling [2]. |
| Cell type-specific variability | Validate the expression of MERTK and its ligand, Gas6, in your model system. | MERTK is ectopically expressed in many leukemias (30-50% of ALL, 80% of AML) [2]. Efficacy is linked to target presence. |
| Feedback mechanisms or redundant pathways | Combine this compound with inhibitors of other key survival pathways. | In platelets, this compound showed a greater-than-additive anti-thrombotic effect when combined with ADP/P2Y12 pathway antagonists [3] [4]. |
| Drug formulation and stability | Use fresh, correctly formulated stock solutions. Follow manufacturer-recommended protocols for dissolution. | Supplier data specifies solubility in DMSO and stability of stock solutions, which can impact effective concentration [1]. |
Here are detailed methodologies for key experiments cited in the troubleshooting guide.
This protocol is essential for confirming the direct and functional effects of this compound in your cells.
This assay models platelet adhesion and aggregate formation under physiologic flow conditions, a functional readout of this compound efficacy.
The following chart outlines a logical workflow for diagnosing and resolving the issue of incomplete inhibition.
Q1: What is a good starting concentration of this compound for in vitro cell culture experiments? A1: While the cellular IC50 for pMERTK is ~2.7 nM, many published studies use higher concentrations to ensure full pathway suppression. A concentration of 100-300 nM is a common and effective starting point for functional assays in leukemia and solid tumor cell lines [2] [1]. Always perform a dose-response curve for your specific model.
Q2: Does this compound have any significant off-target effects I should be aware of? A2: Yes, this compound is a potent dual inhibitor of MER and FLT3. Its kinome profile shows it has about 20-fold selectivity for MER over AXL and Tyro3 [5] [1]. At higher concentrations, inhibition of these and other kinases can contribute to the observed phenotypic effects, which should not be attributed solely to MERTK inhibition without proper controls.
Q3: Can this compound be used effectively in vivo? A3: Yes. This compound has excellent oral bioavailability (100% in mice) and a favorable half-life (~3.8 hours). Dosing at 3 mg/kg orally has been shown to inhibit MERTK phosphorylation in bone marrow leukemic blasts and produce significant anti-tumor and anti-thrombotic effects in mouse models [2] [4].
The primary documented resistance mechanism involving UNC2025 is not direct resistance to it, but rather its target, MERTK, acting as a mediator of resistance to therapies against the related kinase AXL.
The table below summarizes the experimental evidence for this adaptive resistance:
| Observation/Evidence | Experimental Context (Cell Lines) | Key Findings |
|---|---|---|
| MERTK Upregulation | HNSCC, TNBC, NSCLC cell lines and patient-derived xenografts (PDXs) treated with AXL inhibitors [1] | AXL inhibition (genetic or pharmacological) causes increased MERTK protein levels, which is associated with continued cell viability [1]. |
| Overexpression-Induced Resistance | Models sensitive to AXL inhibition [1] | Artificially overexpressing MERTK in otherwise sensitive cells was sufficient to confer resistance to AXL-targeting agents [1]. |
| Synergy with Dual Inhibition | HNSCC, TNBC, NSCLC preclinical models [1] | Combining an AXL inhibitor (R428) with this compound blocked downstream signaling more effectively, synergistically reduced tumor cell expansion in vitro, and suppressed tumor growth in vivo more than single agents [1]. |
Here are common experimental issues and detailed protocols to investigate the MERTK-mediated resistance mechanism.
Question: Why does my in vitro or in vivo model show only partial sensitivity to AXL-targeted therapy?
Question: How can I prove that MERTK upregulation is functionally driving the resistance?
Question: What is a robust in vivo protocol to test the efficacy of dual AXL/MERTK inhibition?
The following diagram illustrates the core resistance mechanism and the strategy to overcome it.
Figure 1: MERTK-mediated adaptive resistance to AXL inhibition and the synergistic solution of dual kinase targeting.
The following table summarizes the key in vivo pharmacokinetic parameters of UNC2025 and its predecessor, UNC1062, which led to its development [1].
| Parameter | UNC1062 | This compound |
|---|---|---|
| IV Clearance (mL/min/kg) | 30 | 70 |
| Volume of Distribution (Vss, L/kg) | 0.43 | 0.78 |
| IV Half-Life (T₁/₂, hours) | 2.3 | 0.23 |
| Oral Bioavailability (%F) | 0.3% | 8.4% |
The improvement in oral bioavailability from UNC1062 to this compound was a key outcome, achieved by modifying the core chemical scaffold to a pyrrolopyrimidine to address poor solubility [1]. The data suggests this compound has high systemic clearance in mice, a parameter you would need to investigate further in human-relevant models like hepatocytes or microsomes.
Here are detailed methodologies for key experiments involving this compound, as cited in the literature.
This protocol measures the direct inhibitory activity of this compound on kinase targets.
This protocol confirms this compound's ability to inhibit its targets in a cellular context.
This protocol evaluates the biological effect of this compound in an animal model.
Q1: What are the solubility and recommended formulation for in vivo studies? this compound has low aqueous solubility [1]. For in vivo dosing, it has been successfully formulated as a solution using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O at a concentration of 5 mg/mL [2]. A homogeneous suspension can also be prepared using 0.5-1% carboxymethyl cellulose (CMC-Na) [2]. For in vitro work, DMSO is a suitable solvent, with a stock solubility of up to 100 mg/mL [2].
Q2: My in vitro results don't show expected potency. What could be wrong?
Q3: Beyond Mer and Flt3, what other kinases should I consider in my experimental design? While this compound is potent against Mer and Flt3, kinome profiling shows it also inhibits several other kinases at low nanomolar concentrations [2]. Your experimental design and data interpretation should account for potential off-target effects on Axl, TrkA, TrkC, Tyro3, and c-Kit [1] [2].
The following diagram illustrates the primary signaling pathways targeted by this compound and a generalized workflow for assessing its metabolic stability, integrating targets from the search results [1] [3] [4].
The diagram above highlights two core aspects:
The following data is from a mouse study and represents the compound's baseline PK properties [1] [2].
| Parameter | Value (Mice) | Notes / Conditions |
|---|---|---|
| Oral Bioavailability (%F) | 100% [2] to ~110% [1] | High absorption after oral administration. |
| Half-Life (T₁/₂) | 3.8 hours [2] [3] | Determines dosing frequency. |
| Clearance (CL) | 9.2 mL/min/kg [2] [3] | Low clearance. |
| Volume of Distribution (Vss) | 0.78 L/kg [1] | For a 3 mg/kg IV dose. |
| Cmax | 1.6 µM [2] | Peak plasma concentration after a 3 mg/kg oral dose. |
| Tmax | 0.5 hours [1] [2] | Time to reach Cmax after oral dose. |
| AUClast | 9.2 h·µM [2] | Area Under the Curve (exposure) after a 3 mg/kg oral dose. |
While direct plasma monitoring methods are not published, the following in vivo dosing regimens have been successfully used to achieve therapeutic effects in mouse models, which can inform your study design.
| Experiment Objective | Model | Dosing Regimen | Key Outcomes |
|---|---|---|---|
| Anti-leukemic Efficacy [2] | NSG mice with 697 B-ALL xenografts | 50 or 75 mg/kg, orally, once or twice daily for 34-70 days | Dose-dependent reduction in tumor burden and significant increase in median survival. |
| Anti-thrombotic Effect [3] | C57BL/6J mice | 3 mg/kg, intravenous injection, circulated for 30 mins before experiment | Inhibited MERTK phosphorylation, decreased platelet activation, and protected from thrombosis. |
| General In Vivo Use [4] | Mice in a cancer setting | 30 mg/kg, orally, twice daily for up to 4 weeks | Protocol used for treating mice; consistent with the compound's short half-life requiring twice-daily dosing. |
Q: What is the typical formulation for in vivo administration of UNC2025? A: this compound has high solubility in saline, making it suitable for in vivo studies [2]. One published protocol uses a simple saline vehicle for oral gavage [4]. For intravenous administration, a formulation of 5% NMP, 5% solutol HS in normal saline has been used successfully [1].
Q: How long does this compound inhibit its target in vivo? A: Orally administered this compound can inhibit MERTK phosphorylation in bone marrow leukemic blasts for up to 24 hours, supporting its pharmacodynamic efficacy despite a plasma half-life of 3.8 hours [2].
Q: My experimental results with this compound are inconsistent. What should I check? A:
The following diagram illustrates how this compound exerts its effects at a cellular level, based on information from multiple studies [2] [5] [3].
The lack of a published protocol means you will need to develop and validate a method for monitoring this compound plasma concentrations. Here is a logical workflow to guide this process:
The following table summarizes the core quantitative data available for UNC2025 from preclinical studies [1] [2] [3].
| Property | Value / Description | Context & Notes |
|---|---|---|
| Primary Targets | MERTK, FLT3 | Potent dual inhibitor. About 20-fold more selective for MERTK over Axl and Tyro3 [2]. |
| In Vitro IC₅₀ | MERTK: 0.74 nM; FLT3: 0.8 nM | Values from enzymatic assays [2]. In 697 B-ALL cells, IC₅₀ for MERTK phosphorylation was 2.7 nM [1]. |
| Solubility | 150 mg/mL in DMSO | Sonication is recommended for dissolution [2]. |
| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | A common, well-tolerated vehicle for rodent studies. Solution concentration of 4 mg/mL is achievable [2]. |
| In Vivo Dosing (Mice) | 30 mg/kg, orally, twice daily | Used to treat mice in a cancer setting for up to 4 weeks [3]. Another study used 3 mg/kg and 50 mg/kg, once daily [1]. |
| Half-life (Mice) | ~3.8 hours | Short half-life is the rationale for twice-daily dosing regimen [1] [3]. |
| Oral Bioavailability | ~100% | Excellent absorption after oral administration [1]. |
To help visualize the drug's mechanism and a typical in vivo experiment workflow, I've created the following diagrams using Graphviz.
This protocol is adapted from methodologies used in leukemia xenograft studies [1] [3].
1. Formulation Preparation
2. In Vivo Dosing Regimen
3. Efficacy and Pharmacodynamic Analysis
Q: The compound precipitates in the vehicle. How can I improve solubility?
Q: I observe limited anti-tumor effect in my in vivo model. What could be the reason?
Q: How can I confirm that this compound is hitting its target in the bone marrow?
A direct, systematic study on optimizing this compound's tissue distribution is missing from the literature. Future work could focus on:
UNC2025 is a potent, orally bioavailable small-molecule inhibitor that targets the MERTK tyrosine kinase. The table below summarizes its core characteristics based on preclinical data.
| Feature | Description of this compound | Key Differentiators & Notes |
|---|---|---|
| Primary Targets | MERTK (IC50: 0.46 nM), FLT3 (IC50: 0.35 nM) [1] [2] | Dual-target inhibitor; FLT3 is significant in Acute Myeloid Leukemia (AML) [3] [2]. |
| Selectivity | Inhibits AXL, Tyro3, TrkA, TrkC, others; >45-fold selective for MERTK over AXL [1] [2] | "Pharmacologically useful" selectivity profile, though not entirely specific [3] [2]. |
| Key Mechanism | Competitive ATP-binding site inhibitor; reduces phosphorylation of MERTK, AKT, SRC, ERK1/2 [4] [5] [2] | Blocks pro-survival and integrin-stabilizing signaling pathways. |
| Oral Bioavailability | 100% in mice [5] [2] | Key practical advantage for oral dosing in preclinical models. |
| In Vivo Efficacy | Reduces tumor burden, increases survival in leukemia xenografts; inhibits thrombosis in mouse models [4] [5] [2] | Validated efficacy in diverse disease models (cancer, thrombosis). |
| Synergy | Shows greater-than-additive antiplatelet effect with ADP/P2Y12 pathway antagonists [4] [5] | Suggests potential for combination therapy strategies. |
The preclinical data for this compound was generated using standard and rigorous experimental methodologies.
The following diagram illustrates the signaling pathway targeted by this compound and the key experimental workflow used for its preclinical validation.
The data shows this compound is a valuable tool for proof-of-concept studies validating MERTK as a therapeutic target. Its oral bioavailability and efficacy in animal models support its use in preclinical development [3] [2]. Research indicates potential in acute leukemia and as an antithrombotic agent with low bleeding risk [4] [5] [2]. The observed synergy with other agents highlights a promising path for combination therapies [4] [5].
For a complete competitive assessment, it would be necessary to compare this compound with other candidates. The search results indicate that while this compound was a frontrunner, subsequent research aims to develop inhibitors with higher selectivity, novel chemotypes (from virtual screening), and different potency profiles [6] [7].
The table below summarizes the key biochemical data on UNC2025's activity against the TAM family kinases and FLT3.
| Kinase Target | Ki (nM) | Cellular IC50 (nM) | Selectivity over AXL |
|---|---|---|---|
| MERTK | 0.16 [1] | 2.7 [1] | >45-fold (based on Ki) [1] |
| FLT3 | 0.22 [2] | 0.69 [2] | Information missing |
| AXL | 13.3 [1] | 122 [1] | (Reference) |
| TYRO3 | Information missing | Information missing | Not significantly inhibited [1] |
This compound was developed from an earlier compound to improve drug metabolism and pharmacokinetics (DMPK) properties, resulting in high oral bioavailability [2]. Its potent inhibition of both MERTK and FLT3 is particularly relevant for acute myeloid leukemia (AML), where both targets play important roles [2] [1].
The selectivity data is derived from standardized, high-quality pre-clinical experiments.
The following diagram illustrates the TAM family signaling pathway that this compound selectively targets.
The distinct selectivity profile of this compound makes it a valuable tool for cancer research and therapy development.
To further contextualize this compound among potential alternatives, you can:
The table below summarizes the key therapeutic outcomes of UNC2025, both alone and in combination with chemotherapy, from experimental models.
| Therapeutic Agent | Model/Setting | Key Efficacy Findings | References |
|---|---|---|---|
| This compound (monotherapy) | MERTK-expressing ALL & AML cell lines | Induced apoptosis; reduced proliferation and colony formation. | [1] [2] |
| Primary leukemia patient samples (n=261) | ~30% of samples (78 total) were sensitive to treatment. | [1] [2] | |
| 697 ALL mouse xenograft model | Dose-dependent decrease in tumor burden; consistent 2-fold increase in median survival. | [1] [2] [3] | |
| Patient-derived AML xenograft model | Induced disease regression. | [1] [2] | |
| Methotrexate (monotherapy) | 697 ALL mouse xenograft model | Modest reduction in tumor burden. | [2] |
| This compound + Methotrexate (combination) | 697 ALL mouse xenograft model | Significant reduction in tumor burden compared to either agent alone; increased sensitivity to methotrexate. | [1] [2] |
To ensure the reproducibility of these findings, here are the methodologies from the key experiments cited above.
This compound is an orally bioavailable small-molecule inhibitor that potently targets the Mer receptor tyrosine kinase (MERTK), with additional activity against FLT3, both of which are important targets in acute leukemia [4] [5] [3].
The diagram below illustrates how this compound disrupts this pro-survival signaling cascade.
This mechanism leads to the observed therapeutic effects: inhibition of MERTK phosphorylation disrupts pro-survival signals, induces apoptosis, and reduces the colony-forming ability of leukemia cells [2].
The table below summarizes quantitative data on UNC2025's activity against key kinase targets, compiled from published sources [1] [2].
| Kinase Target | IC50 / Ki Value | Experimental Context (Assay) | Key Findings / Selectivity Notes |
|---|---|---|---|
| MER | IC50 = 0.74 nM [1] | Enzyme assay [1] | High potency for primary target. |
| Ki = 0.16 nM [3] | Enzyme assay [3] | ||
| Cellular IC50 = 2.7 nM [1] | In 697 B-ALL cells [1] | Inhibits Mer phosphorylation in cells. | |
| FLT3 | IC50 = 0.8 nM [1] | Enzyme assay [1] | High potency for primary target. |
| Axl | IC50 = 14 nM [1] | Enzyme assay [1] | ~20x and ~23x less potent than for MER/FLT3, showing selectivity within TAM family [1]. |
| Tyro3 | IC50 = 17 nM [1] | Enzyme assay [1] | |
| Other Kinases | IC50 > 45 nM [1] | Kinome profiling vs. >300 kinases [2] | Only 66 of 305 kinases inhibited >50% at [C] >100x MER IC50 [3]. |
The kinome profile of this compound was established using the following key methodologies:
This compound demonstrates potent anti-leukemic activity in preclinical models, which is closely linked to its kinome profile.
The following diagram illustrates the signaling pathways inhibited by this compound and the experimental workflow for its kinome profiling.
The table below summarizes the quantitative kinase inhibition profile of UNC2025, highlighting its primary targets and selectivity.
Table 1: Kinase Inhibition Profile of this compound [1] [2]
| Kinase Target | IC₅₀ or Kᵢ Value (nM) | Notes |
|---|---|---|
| FLT3 | 0.35 nM (IC₅₀) | One of its most potent targets [2]. |
| MERTK | 0.46 nM (IC₅₀); Kᵢ = 0.16 nM | Primary target; ~15-fold selective over AXL [3] [1] [4]. |
| AXL | 1.65 nM (IC₅₀); Kᵢ = 13.3 nM | IC₅₀ in cell-free assay; cellular IC₅₀ is 122 nM [3] [1] [2]. |
| TRKA | 1.67 nM (IC₅₀) | Data from cell-free assay [2]. |
| TYRO3 | 5.83 nM (IC₅₀) | Data from cell-free assay [2]. |
| c-KIT | 8.18 nM (IC₅₀) | Data from cell-free assay [2]. |
| c-MET | 364 nM (IC₅₀) | Over 700-fold selectivity for MERTK over MET [4] [2]. |
This compound demonstrates pharmacologically useful selectivity, with only 66 out of 305 tested kinases inhibited by more than 50% at concentrations greater than 100 times its IC₅₀ for MERTK [3].
The data in the table above were generated using standard, rigorous experimental methods. Here are the protocols for the key assays cited:
To provide context, the table below compares this compound with other clinically relevant inhibitors that target MERTK, either selectively or as part of a broader profile.
Table 2: Comparison of MERTK-Targeting Inhibitors [5]
| Inhibitor Name | Primary Targets (IC₅₀) | Key Characteristics |
|---|---|---|
| This compound | MERTK (0.46 nM), FLT3 (0.35 nM) | Orally bioavailable, well-characterized pre-clinical tool compound [3] [1]. |
| Bemcentinib (BGB324, R428) | AXL (14 nM) | AXL-selective inhibitor; in phase II clinical trials [5]. |
| UNC3133 | MERTK (nanomolar) | Novel macrocyclic pyrrolopyrimidine; pre-clinical stage [6]. |
| Merestinib (LY2801653) | MER (0.8 nM), AXL (11 nM), MET | Potent type II multi-kinase inhibitor [5]. |
| BPR5K230 (33) | MER, AXL | Bifunctional compound with dual MER/AXL inhibition and immune-modulating activity; excellent oral bioavailability [5]. |
The following diagram illustrates the signaling pathways of key this compound targets, MERTK and FLT3, to help visualize their roles in cell survival and proliferation.
| Feature | UNC2025 | UNC569 |
|---|---|---|
| Primary Target(s) | MERTK, FLT3 [1] [2] [3] | MERTK [4] [5] [6] |
| Potency (IC50) | MERTK IC₅₀: 0.46 nM (cell-free); FLT3 IC₅₀: 0.35 nM (cell-free) [3] | MERTK IC₅₀: 2.9 nM (cell-free); Ki: 4.3 nM [5] [6] [7] |
| Selectivity | Also inhibits AXL, TRKA, TRKC, TYRO3. Over 45-fold selective for MERTK over AXL [1] [2]. | ~10-fold selective for MERTK over AXL (IC₅₀: 37 nM) and Tyro3 (IC₅₀: 48 nM) [4] [5] [7]. |
| Key Distinction | Potent, oral, dual MERTK/FLT3 inhibitor; favorable for leukemia studies, especially AML [1] [2]. | First-in-class, potent, ATP-competitive MERTK inhibitor; a tool for selective MERTK studies [4] [7]. |
| In Vivo Efficacy | Significant therapeutic effects in leukemia xenograft models; orally bioavailable [1] [8]. | Reduces tumor burden in a zebrafish T-ALL model; good oral bioavailability (57%) [4] [6]. |
| Reported Applications | Acute Leukemia (ALL, AML) [1], Platelet & Thrombosis studies [9] | Acute Lymphoblastic Leukemia (ALL) [4], Atypical Teratoid/Rhabdoid Tumors (ATRT) [4] |
Both this compound and UNC569 exert their effects by potently inhibiting MERTK receptor tyrosine kinase, which is ectopically expressed in many hematological and solid tumors, promoting cell survival and chemoresistance [1] [4].
The following diagram illustrates the core signaling pathway and the points of inhibition for these compounds.
UNC2025 was developed to improve upon the poor pharmacokinetic properties of a previous inhibitor, UNC1062 [1]. It demonstrates high potency against its primary targets, making it a candidate for investigating therapies in acute leukemias [2] [3].
The table below summarizes key quantitative data for this compound's activity against its primary and select off-target kinases.
| Kinase Target | Biochemical Assay (Ki, nM) | Cellular Assay (IC₅₀, nM) | Type of Inhibition |
|---|---|---|---|
| MerTK | 0.16 [2] [3] | 2.7 [2] [3] | ATP-competitive [4] |
| Flt3 | 0.59 [3] | 14 [3] | ATP-competitive [4] |
| Axl | 13.3 [2] | 122 [2] | ATP-competitive [4] |
| Tyro3 | Information missing | 37 [1] | ATP-competitive [4] |
Selectivity Summary: Profiling against over 300 kinases reveals that this compound is highly selective for MerTK and Flt3 [2] [3]. Among 305 kinases tested, only 66 were inhibited by more than 50% at concentrations greater than 100 times the IC₅₀ for MerTK [2]. Its next most potent target, Axl, is inhibited with over 45-fold lower potency than MerTK, underscoring its pharmacologically useful selectivity [2].
The potency and selectivity data for this compound were generated using standardized, high-confidence methods common in kinase inhibitor development.
The following diagram illustrates the typical workflow for generating the comprehensive kinase selectivity data.
| Property | Description |
|---|---|
| Primary Targets | MER tyrosine kinase (MER TK) and Fms-like tyrosine kinase 3 (FLT3) [1] [2] [3] |
| Mechanism of Action | Potent, ATP-competitive small-molecule inhibitor that blocks kinase phosphorylation and downstream pro-survival signaling [1] [2]. |
| Oral Bioavailability | Yes, in mice (100%) [1]. |
| Primary Research Context | Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), Non-Small Cell Lung Cancer (NSCLC), Glioblastoma (GBM), and antiplatelet therapy [1] [4] [5]. |
The following diagram illustrates the primary mechanism of action of UNC2025 and the key signaling pathways it inhibits.
| Target Kinase | IC₅₀ (Cell-Free Assay) | Notes |
|---|---|---|
| MER | 0.16 nM (Ki) [1], 0.46 nM [3], 0.74 nM [6] | Primary target. IC₅₀ of 2.7 nM in 697 B-ALL cellular assay [1]. |
| FLT3 | 0.35 nM [3], 0.69 nM [2], 0.8 nM [6] | Important target in AML (including FLT3-ITD mutations) [2]. |
| Axl | 1.65 nM [3], 13.3 nM (Ki) [1] | ~20-fold selectivity for MER over Axl [6]. |
| Tyro3 | 5.83 nM [3], 37 nM [2] | Part of the TAM receptor family [2]. |
| TrkA | 1.67 nM [3] | - |
| Other Kinases | TrkC, QIK, SLK, NuaK1, Kit (IC₅₀ < 10 nM) [3] | Profiled against >300 kinases; demonstrates pharmacologically useful selectivity [2] [3]. |
| Experimental Model | Key Findings & Quantitative Results | Experimental Protocol Summary |
|---|
| Acute Leukemia (In Vitro) | • Potently inhibited MERTK phosphorylation (IC₅₀ ~2.7 nM in 697 B-ALL cells) [1]. • Induced apoptosis: Increased YO-PRO-1+/PI+ cells [1]. • Reduced viability & colony formation in MERTK+ ALL/AML cell lines and primary samples [1]. • ~30% sensitive samples (78 of 261 primary patient samples), prevalent in AML, T-ALL, and M0 AML [1]. | Cell Lines & Patient Samples: MERTK-expressing ALL (e.g., 697) and AML (e.g., Kasumi-1) cell lines; primary mononuclear cells from apheresed leukemia patients [1]. Treatment: Cultured with graded concentrations of this compound or vehicle (DMSO) for 1-72 hours [1]. Assays: Immunoblotting for phospho-proteins; flow cytometry (Yo-Pro-1/PI staining) for apoptosis; MTT assay for viability; colony formation in methylcellulose/agar [1]. | | Acute Leukemia (In Vivo) | • Inhibited MERTK in bone marrow blasts after oral dosing [1] [2]. • Reduced tumor burden in xenograft models (697 cells & patient-derived AML) [1]. • Significantly increased median survival (consistent two-fold increase) in mouse models [1]. • Synergy with chemotherapy: Increased sensitivity to methotrexate, allowing dose reduction [1]. | Models: NSG or NSGS mice injected with 697-luciferase, NOMO-1 cells, or primary AML patient cells via tail vein [1]. Treatment: this compound or saline administered once daily by oral gavage (e.g., 3 mg/kg). Methotrexate administered intraperitoneally for combo studies [1]. Monitoring: Bioluminescence imaging (tumor burden); flow cytometry (human CD45+ cells in blood/bone marrow); survival [1]. | | Solid Tumors & Other Models | • Induced cellular senescence in Glioblastoma (GBM) cell lines (A172, SF188, U251), evidenced by β-galactosidase activity and p21 protein increase [4]. • Decreased platelet activation and thrombus formation without increasing bleeding times in murine models. Effect was synergistic with ADP receptor antagonists [5]. | GBM: Cells treated with this compound for 5 days, then fixed and stained for β-galactosidase activity or lysed for p21 immunoblot [4]. Platelet/Thrombosis: Platelet aggregation assays (light transmission aggregometry); flow cytometry; microfluidic analysis; murine pulmonary embolism and arterial thrombosis models [5]. |
The experimental workflow for validating this compound in leukemia models, from in vitro screening to in vivo efficacy, can be summarized as follows:
A key strength of this compound is its high potency and selectivity profile within the TAM kinase family and against FLT3. While earlier inhibitors often had activity against multiple kinases, this compound was intentionally designed to potently inhibit MER and FLT3 with improved selectivity [2]. Its favorable oral bioavailability and ability to inhibit its targets in the bone marrow microenvironment distinguish it from earlier tool compounds and make it suitable for in vivo studies and further clinical development [1] [2].
Research suggests that the dual inhibition of MER and FLT3 could be particularly advantageous in acute leukemias, as it simultaneously targets a driver mutation (FLT3) and a mediator of survival and chemoresistance (MER) [2].
The following table summarizes key experimental data on the therapeutic efficacy of UNC2025 from peer-reviewed studies using leukemia PDX models [1] [2]:
| Study Model | Treatment Regimen | Key Efficacy Findings | Reported Metrics |
|---|---|---|---|
| 697 B-ALL Cell Line Xenograft [2] | 60 mg/kg, orally, once daily | Significant therapeutic effect; prolonged survival. | ≈ 2-fold increase in median survival. |
| Patient-Derived AML Xenograft [2] | 60 mg/kg, orally, once daily | Induced disease regression. | Dose-dependent decrease in tumor burden. |
| Leukemia Xenografts (General) [1] | Oral administration | Significant therapeutic effects across models. | Dose-dependent decreases in tumor burden; consistent 2-fold increase in median survival. |
| Combination with Methotrexate [1] [2] | This compound (60 mg/kg, oral) + Methotrexate | Enhanced sensitivity to methotrexate in vivo. | Suggests potential for combination therapy and chemotherapy dose reduction. |
The efficacy data in the table above were generated using the following standardized methodologies [2]:
To elucidate the mechanism of action, the following in vitro experiments were conducted on MERTK-expressing leukemia cell lines [2]:
This compound is an orally bioavailable small-molecule inhibitor that potently targets the MERTK tyrosine kinase, and also exhibits high activity against FLT3, another important target in acute myeloid leukemia (AML) [3] [1]. Its favorable drug metabolism and pharmacokinetics (DMPK) profile, including high oral bioavailability, were key achievements in its development [3].
The diagram below illustrates the typical workflow for establishing a PDX model and evaluating a drug like this compound, which underpins the experimental data.
| Property | Description / Value |
|---|---|
| Primary Targets | MER (IC₅₀ = 0.74 nM), FLT3 (IC₅₀ = 0.8 nM) [1] |
| Secondary Targets | AXL (IC₅₀ = 14 nM), Tyro3 (IC₅₀ = 17 nM) [1] |
| Key Mechanism | Inhibits phosphorylation of MER and FLT3, disrupting downstream survival/growth signals (e.g., STAT6, AKT, ERK1/2) [1]. |
| In Vivo Efficacy | Dose-dependent reduction in tumor burden, significant increase in median survival in mouse xenograft models [1]. |
| In Vivo Dosing (Mice) | 30 mg/kg, administered orally twice daily [2]. |
The methodologies below are commonly used to generate the data supporting this compound's profile.
This protocol measures this compound's ability to inhibit target kinase phosphorylation in cells [1].
This describes a common in vivo model for evaluating this compound [2] [1].
The following diagram illustrates the primary signaling pathway inhibited by this compound and the logical flow of the key experimental protocol described above.
The table below consolidates key experimental data for UNC2025 from a pre-clinical study [1].
| Aspect | Experimental Model/Assay | Key Findings |
|---|---|---|
| Target Potency & Selectivity | Enzymatic & cell-based kinase assays [1] | MERTK Ki = 0.16 nM; MERTK IC50 = 2.7 nM. Also potently inhibits FLT3. Over 45-fold selectivity for MERTK vs. AXL, the next most inhibited kinase [1]. |
| Anti-leukemic Effects (In Vitro) | Apoptosis, proliferation, and colony formation assays in MERTK+ leukemia cell lines and primary samples [1] | Induced apoptosis and reduced proliferation/colony formation in sensitive MERTK-expressing ALL and AML cells. ~30% of 261 primary patient samples were sensitive, with prevalence in AML, T-ALL, and M0 AML subsets [1]. |
| Efficacy (In Vivo) | Xenograft models (cell line-derived and patient-derived) in NSG/NSGS mice [1] | Oral administration led to dose-dependent decrease in tumor burden and consistent 2-fold increase in median survival. Induced regression in a patient-derived AML model [1]. |
| Combination Therapy | In vivo combination with methotrexate [1] | Increased sensitivity to methotrexate, suggesting potential for combination regimens or chemotherapy dose reduction [1]. |
The following methodologies were used to generate the data in the summary table [1].
This compound is a potent inhibitor of MERTK, which is a Receptor Tyrosine Kinase (RTK). The following diagram illustrates the key signaling pathways that this compound impacts, based on the described mechanisms in acute leukemia [1] and general RTK biology in cancer [2].
The search results, while lacking specific biomarker validation data, highlight several critical points for researchers in the field [1]: